Technical Documentation Center

(S)-2-Amino-4-methylpentanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-4-methylpentanamide
  • CAS: 687-51-4

Core Science & Biosynthesis

Foundational

(S)-2-Amino-4-methylpentanamide CAS number 687-51-4

An In-Depth Technical Guide to (S)-2-Amino-4-methylpentanamide (L-Leucinamide), CAS: 687-51-4 Executive Overview (S)-2-Amino-4-methylpentanamide, commonly known as L-Leucinamide, is the amide derivative of the essential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-Amino-4-methylpentanamide (L-Leucinamide), CAS: 687-51-4

Executive Overview

(S)-2-Amino-4-methylpentanamide, commonly known as L-Leucinamide, is the amide derivative of the essential proteinogenic amino acid L-leucine.[1][2] As a chiral molecule, it serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its structural similarity to L-leucine makes it a valuable tool for biochemical research, notably as a substrate for enzymes like leucyl aminopeptidase, enabling the study of enzyme kinetics and function.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, analytical characterization, biological significance, and practical applications, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. L-Leucinamide is a white crystalline solid that is soluble in polar solvents, a characteristic stemming from its amine and amide functional groups.[1]

Table 1: Compound Identifiers

Identifier Value
IUPAC Name (2S)-2-amino-4-methylpentanamide[2]
Common Name L-Leucinamide
Synonyms (S)-2-Amino-4-methylvaleramide, Leucine Amide[1][2]
CAS Number 687-51-4[1]
Molecular Formula C₆H₁₄N₂O[2][5]

| InChIKey | FORGMRSGVSYZQR-YFKPBYRVSA-N[2] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 130.19 g/mol PubChem[2][6]
Appearance White crystalline solid CymitQuimica[1]
Exact Mass 130.110613074 Da PubChem[2]
Topological Polar Surface Area 69.1 Ų PubChem[2]
Hydrogen Bond Donor Count 2 PubChem[2]
Hydrogen Bond Acceptor Count 2 PubChem[2]
Rotatable Bond Count 3 PubChem[2]

| Stability | Stable under standard conditions; may be sensitive to extreme pH and temperatures. | CymitQuimica[1] |

Synthesis and Manufacturing Principles

Chemical Synthesis Strategy

The laboratory-scale synthesis of L-Leucinamide typically begins with its parent amino acid, L-leucine. To ensure regioselectivity and prevent unwanted side reactions, such as self-polymerization, a protection-activation-amination-deprotection strategy is employed.

  • N-Protection: The α-amino group of L-leucine is first protected. Common protecting groups include tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). This step is critical because the free amine is a nucleophile and would interfere with the subsequent carboxyl group activation.

  • Carboxyl Activation: The carboxylic acid moiety of the N-protected leucine is activated to make it more susceptible to nucleophilic attack by ammonia. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used as coupling reagents.

  • Ammonolysis: The activated ester is then treated with ammonia (or an ammonia equivalent) in a process called ammonolysis. The ammonia acts as a nucleophile, attacking the activated carbonyl carbon to form the primary amide.

  • Deprotection: Finally, the N-terminal protecting group is removed under conditions that do not affect the newly formed amide bond. For instance, the Boc group is readily cleaved with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is removed using a mild base such as piperidine.

This sequence ensures the efficient and specific formation of the desired amide product.

Step-by-Step Laboratory Protocol: Boc-Leucine Amidation

This protocol describes a representative synthesis from N-Boc-L-leucine.

  • Activation: Dissolve N-Boc-L-leucine (1 equivalent) and a coupling additive like N-hydroxysuccinimide (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). Cool the solution to 0°C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution while stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours until Thin Layer Chromatography (TLC) indicates the formation of the activated ester.

  • Ammonolysis: Cool the reaction mixture again to 0°C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in Methanol). Monitor the reaction by TLC until the activated ester is consumed.

  • Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc-L-leucinamide in a minimal amount of Dichloromethane and add an excess of Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (S)-2-Amino-4-methylpentanamide.

Workflow Diagram: Chemical Synthesis

G cluster_protection Protection cluster_activation Activation & Ammonolysis cluster_deprotection Deprotection & Purification Start L-Leucine Protected N-Boc-L-Leucine Start->Protected Boc₂O Activated Activated Ester Protected->Activated EDC/NHS Amide N-Boc-L-Leucinamide Activated->Amide NH₃ Final (S)-2-Amino-4- methylpentanamide Amide->Final TFA; Purification

Caption: General workflow for the chemical synthesis of L-Leucinamide.

Analytical Characterization

Overview of Analytical Techniques

Characterizing L-Leucinamide requires methods that can confirm its identity, purity, and stereochemical integrity. Due to its polarity and lack of a strong chromophore, direct analysis can be challenging.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique.[7] Reversed-phase HPLC (RP-HPLC) is often used, but derivatization is typically necessary to improve retention and allow for UV or fluorescence detection.[7][8]

  • Gas Chromatography (GC): GC analysis also requires derivatization to increase the volatility of the analyte. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can analyze underivatized amino acids and their amides, offering high sensitivity and specificity without the need for derivatization, thereby simplifying sample preparation.[8][10]

Chiral Purity Assessment

Since L-Leucinamide is a chiral molecule, verifying its enantiomeric purity is critical, especially for pharmaceutical applications.

  • Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation.[11][12]

  • Diastereomer Formation: An alternative approach involves reacting the analyte with a chiral derivatizing agent (e.g., o-Phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[13] These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column.[13]

Protocol: Chiral Analysis by RP-HPLC with Pre-column Derivatization

This protocol outlines a method for determining the enantiomeric purity of L-Leucinamide.

  • Reagent Preparation: Prepare a derivatization solution containing o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).

  • Sample Preparation: Prepare a standard solution of L-Leucinamide and a sample solution of the material to be tested in a suitable diluent (e.g., dilute HCl).

  • Derivatization: In a vial, mix a small volume of the sample solution with an excess of the OPA/NAC reagent. Allow the reaction to proceed for 1-2 minutes at room temperature in the dark. The reaction forms highly fluorescent isoindole derivatives.

  • HPLC Analysis: Immediately inject a portion of the reaction mixture onto an RP-HPLC system (e.g., C18 column) equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).[7]

  • Chromatography: Elute the diastereomers using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Quantification: The enantiomeric excess (%ee) is calculated from the peak areas of the two separated diastereomers corresponding to the L- and D-forms.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample L-Leucinamide Sample Deriv Pre-column Derivatization (OPA/NAC) Sample->Deriv Inject Injection Deriv->Inject Column RP-C18 Column Separation Inject->Column Detect Fluorescence Detection Column->Detect Result Chromatogram (& Enantiomeric Purity) Detect->Result

Caption: Workflow for chiral purity analysis of L-Leucinamide via HPLC.

Applications in Drug Development and Research

Role as a Chiral Building Block

L-Leucinamide is a valuable synthon for constructing more complex, enantiomerically pure molecules.

  • Peptide Synthesis: It can be incorporated into peptide sequences using both liquid-phase and solid-phase peptide synthesis (SPPS) techniques.[14][15] The primary amine provides a nucleophilic site for coupling to the activated carboxyl group of another amino acid.

  • Peptidomimetics and Unnatural Amino Acids: The isobutyl side chain and chiral center of L-Leucinamide make it a useful starting material for creating unnatural amino acids and peptidomimetics, which are designed to have improved pharmacological properties like enhanced stability or target selectivity.[16][17]

Substrate for Enzymatic Studies

The primary amide bond in L-Leucinamide is susceptible to enzymatic cleavage. It is a well-established substrate for Leucyl aminopeptidases (LAPs), a class of exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides.[2][3] This property allows researchers to:

  • Assay for LAP activity in biological samples.

  • Screen for potential inhibitors of LAPs in drug discovery programs.

  • Study the kinetic parameters and substrate specificity of these enzymes.[4]

Biological Function and Mechanistic Insights

Leucyl Aminopeptidase (LAP) Hydrolysis

Leucyl aminopeptidases (EC 3.4.11.1) are metalloenzymes that play roles in protein turnover and metabolism.[3] They require divalent metal cations, such as Zn²⁺, Mn²⁺, or Mg²⁺, in their active site for catalytic activity.[3] L-Leucinamide serves as a simple substrate, where the enzyme catalyzes the hydrolysis of the C-terminal amide bond to release L-leucine and ammonia. This reaction is fundamental to understanding the enzyme's mechanism and biological function.

Pathway Diagram: Enzymatic Hydrolysis

G sub L-Leucinamide ((S)-2-Amino-4-methylpentanamide) enzyme Leucyl Aminopeptidase (LAP) + H₂O (Requires Zn²⁺/Mn²⁺) sub->enzyme Substrate prod1 L-Leucine enzyme->prod1 Product 1 prod2 Ammonia (NH₃) enzyme->prod2 Product 2

Caption: Enzymatic hydrolysis of L-Leucinamide by Leucyl Aminopeptidase.

Safety, Handling, and Storage

While L-Leucinamide itself does not have extensive, specific hazard classification, data for its hydrochloride salt (L-Leucinamide HCl, CAS 10466-61-2) indicates it is an irritant. Therefore, prudent laboratory practices are essential.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water.[18] If inhaled, move to fresh air.[18] Seek medical attention if irritation persists.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

Conclusion

(S)-2-Amino-4-methylpentanamide is more than just a simple derivative of L-leucine. It is a versatile and valuable molecule for the scientific community, particularly in drug discovery and biochemistry. Its utility as a chiral building block in complex syntheses and as a specific substrate for enzymatic assays underscores its importance. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for leveraging its full potential in research and development.

References

  • PubChem. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300. [Link]

  • Wikipedia. Leucyl aminopeptidase. [Link]

  • PubChem. Leucinamide | C6H14N2O | CID 69640. [Link]

  • Chemsrc. 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. [Link]

  • PubChem. 2-amino-4-methylpentanoic acid;methyl (2S). [Link]

  • ResearchGate. The enzymatic hydrolysis of l-leucinamide by leucine aminopeptidase. [Link]

  • National Institutes of Health (NIH). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. [Link]

  • Baqai Journal of Health Sciences. analysis of amino acids by high performance liquid chromatography. [Link]

  • Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PubChem. Pentanamide, 2-amino-4-methyl- | C6H14N2O | CID 114616. [Link]

  • PubMed. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. [Link]

  • Carl ROTH. Safety Data Sheet: L-Leucine. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • PubMed. Splicing of unnatural amino acids into proteins: a peptide model study. [Link]

  • Google Patents.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubChem. (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid. [Link]

  • National Institutes of Health (NIH). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • National Institutes of Health (NIH). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • ResearchGate. Solution phase peptide synthesis with only free amino acids. [Link]

  • S4Science. The Analysis of Underivatized Amino Acids by HPLC with MS Detection. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • CAS Common Chemistry. L-Leucinamide. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery of Novel (S)-2-Amino-4-methylpentanamide Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Amino-4-methylpentanamide, also known as leucinamide, serves as a foundational scaffold for a clinically significant class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-methylpentanamide, also known as leucinamide, serves as a foundational scaffold for a clinically significant class of neuromodulatory agents. The archetypal drug, Levetiracetam (LEV), an analog of leucinamide, has established a unique paradigm in the treatment of epilepsy through its novel mechanism of action involving the synaptic vesicle glycoprotein 2A (SV2A).[1] This success has catalyzed extensive research into novel analogs, aiming to enhance potency, selectivity, and pharmacokinetic profiles, or to explore new therapeutic applications. This guide provides a comprehensive, technically-grounded framework for the systematic discovery and preclinical development of novel (S)-2-amino-4-methylpentanamide analogs. We will delve into the causal logic behind experimental design, from target validation and rational library synthesis to a multi-tiered screening cascade and robust in vivo evaluation, providing field-proven insights for drug development professionals.

Introduction: The Rationale for Pursuing Novel Leucinamide Analogs

The therapeutic landscape for many neurological disorders remains constrained by limitations of existing drugs, including inadequate efficacy for treatment-resistant populations, adverse side effect profiles, and narrow therapeutic windows. Levetiracetam, the (S)-enantiomer of ethyl piracetam, presented a significant breakthrough with its unique preclinical profile and stereoselective binding to SV2A in the central nervous system (CNS).[1][2] This interaction modulates neurotransmitter release, offering a distinct mechanism from traditional ion channel or GABAergic targets.

The pursuit of novel analogs is driven by several key objectives:

  • Enhanced Affinity and Potency: To develop compounds with higher binding affinity for SV2A, potentially leading to lower effective doses and reduced off-target effects.[1]

  • Improved Pharmacokinetic Properties: To optimize Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics for better brain penetration, bioavailability, and a more favorable dosing regimen.[3]

  • Exploration of New Therapeutic Areas: While the primary focus has been epilepsy, the modulation of synaptic vesicle function could have implications for other CNS disorders, including neuropathic pain, cognitive disorders, and neurodegenerative diseases.[4]

  • Overcoming Drug Resistance: A significant portion of epilepsy patients are resistant to existing treatments.[1] Novel analogs with different binding kinetics or downstream effects may prove effective in these populations.

This guide will navigate the intricate, multi-stage process of translating a chemical scaffold into a viable drug candidate.

The Drug Discovery Workflow: A Strategic Overview

The discovery of novel analogs is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. The workflow is designed to efficiently identify promising candidates from a large pool of synthesized compounds while systematically weeding out those with undesirable properties.

Drug_Discovery_Workflow Target_ID Target Identification & Validation (SV2A) Lib_Design Library Design & Virtual Screening Target_ID->Lib_Design Synthesis Chemical Synthesis of Analogs Lib_Design->Synthesis HTS Primary Screen: High-Throughput SV2A Binding Assay Synthesis->HTS SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR Hit Identification Secondary_Assay Secondary Screen: Functional & Cellular Assays HTS->Secondary_Assay Confirmed Hits SAR->Lib_Design Iterative Design ADME In Vitro ADME/Tox Profiling Secondary_Assay->ADME In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) ADME->In_Vivo Prioritized Leads Lead_Opt Lead Optimization In_Vivo->Lead_Opt Data for Optimization Lead_Opt->SAR Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A typical iterative workflow for the discovery of novel drug candidates.

Target-Centric Library Design and Synthesis

The foundation of a successful discovery campaign lies in the rational design of a chemical library. For leucinamide analogs targeting SV2A, structure-activity relationship (SAR) data from existing compounds like Levetiracetam is invaluable.[5]

3.1. Core Scaffold Modifications

Key modifications to the (S)-2-amino-4-methylpentanamide scaffold often focus on three regions:

  • The Pyrrolidone Ring: Early SAR studies highlighted the importance of the 2-oxopyrrolidine ring. Substitutions at positions 3, 4, and 5 can significantly impact binding affinity. Hydrophobic substituents at the 4-position have been shown to enhance affinity.[5]

  • The Carboxamide Group: This group is critical for activity. Modifications such as converting it to a carboxylic acid, nitrile, or thioamide have been explored, often with a decrease in potency, underscoring its importance.[5]

  • The Chiral Center: The (S)-configuration at the chiral center is essential for high-affinity binding to SV2A.[5]

3.2. Example Synthetic Protocol: Synthesis of a Novel N-Substituted Analog

This protocol describes a general method for synthesizing novel analogs by modifying the amide nitrogen. The causality here is to explore how substitutions on the amide affect membrane permeability and target engagement.

Protocol 1: Two-Step Synthesis of N-Benzyl-(S)-2-amino-4-methylpentanamide

  • Step 1: Boc Protection of (S)-Leucinamide

    • Dissolve (S)-Leucinamide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Cool the solution to 0°C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and Sodium Bicarbonate (NaHCO3) (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup: extract the organic layer with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Step 2: Alkylation and Deprotection

    • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Causality: NaH is a strong base required to deprotonate the amide nitrogen, making it nucleophilic.

    • Stir for 30 minutes, then add Benzyl Bromide (1.2 eq).

    • Allow the reaction to proceed at room temperature for 4-6 hours.

    • Quench the reaction carefully with water and extract with Ethyl Acetate.

    • Concentrate the organic phase. The crude product is then dissolved in a solution of 4M HCl in Dioxane to remove the Boc protecting group.

    • Stir for 2 hours at room temperature.

    • Concentrate under vacuum and purify the resulting hydrochloride salt by recrystallization or column chromatography to yield the final product.

Self-Validation: Characterization of the final product and all intermediates should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[6][7]

The Screening Funnel: From High-Throughput to In-Depth Characterization

A tiered screening approach is essential to manage the large number of synthesized compounds efficiently. The funnel starts with a broad, high-capacity assay and progresses to more complex, lower-throughput assays for a smaller number of promising "hits."

Screening_Funnel A Tier 1: High-Throughput Screening (HTS) ~10,000s Compounds SV2A Radioligand Binding Assay B Tier 2: Hit Confirmation & Dose-Response ~100s Compounds Determine IC50/EC50 A->B C Tier 3: In Vitro ADME & Selectivity ~10-50 Compounds PAMPA, Microsomal Stability, hERG B->C D Tier 4: In Vivo Efficacy Studies <10 Compounds Rodent Seizure Models (MES, scPTZ) C->D

Caption: A multi-tiered screening funnel for identifying lead candidates.

4.1. Tier 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly identify compounds that bind to the target, SV2A. A competitive radioligand binding assay is the gold standard.

Protocol 2: SV2A Radioligand Binding Assay

  • Objective: To measure the affinity of test compounds for SV2A by assessing their ability to displace a known high-affinity radioligand.

  • Materials:

    • Human SV2A (hSV2A) expressing cell membranes (e.g., from transfected COS-7 or CHO cells).[8]

    • Radioligand: [³H]ucb 30889 or a similar high-affinity SV2A ligand.[8]

    • Test compounds dissolved in DMSO.

    • Assay Buffer: Phosphate-buffered saline (PBS) or similar.

    • 96- or 384-well filter plates (e.g., GF/B).

    • Scintillation counter.

  • Procedure:

    • In each well of the filter plate, add assay buffer, a fixed concentration of hSV2A membranes, and the radioligand (e.g., 1.8 nM [³H]ucb 30889).[8]

    • Add test compounds at a single high concentration (e.g., 10 µM). Include wells for "total binding" (no competitor) and "non-specific binding" (excess unlabeled Levetiracetam, e.g., 1 mM).[8]

    • Incubate the plates for 2 hours at 4°C with gentle agitation.[8]

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold PBS to remove unbound radioligand.[8]

    • Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Hits are typically defined as compounds showing >50% inhibition.

4.2. Tier 2: Dose-Response and Functional Assays

Hits from the primary screen are advanced to determine their potency (IC50). The binding assay is repeated with a range of concentrations for each compound. A strong correlation between binding affinity and anticonvulsant potency is expected for this class of drugs.[8]

4.3. Tier 3: In Vitro ADME & Early Toxicology

Promising hits must possess drug-like properties to be viable candidates. Early assessment of ADME/Tox profiles is crucial to de-risk the project and guide lead optimization.[9]

Key In Vitro ADME Assays: [10]

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability. For CNS drugs, a PAMPA-BBB variation is used to model blood-brain barrier penetration.[11]

  • Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to determine their rate of metabolic clearance.[12] High clearance suggests a short in vivo half-life.

  • Plasma Protein Binding: Measures the extent to which a drug binds to proteins in the plasma.[11] High binding can limit the amount of free drug available to cross the blood-brain barrier and interact with the target.

  • hERG Liability: An early screen for cardiotoxicity, assessing inhibition of the hERG potassium channel.

Parameter Assay Goal for CNS Drug Candidate Causality/Rationale
Permeability PAMPA-BBBPe > 4.0 x 10⁻⁶ cm/sHigh permeability is required to cross the blood-brain barrier and reach the target site in the brain.
Efflux Liability MDR1-MDCKEfflux Ratio < 2.5Identifies substrates of efflux pumps (like P-gp) which actively transport drugs out of the brain.[13]
Metabolic Stability Human Liver Microsomest½ > 30 minLow clearance predicts a longer half-life in vivo, allowing for less frequent dosing.
Aqueous Solubility Kinetic Solubility> 50 µMSufficient solubility is needed for absorption and to avoid formulation issues.
Cardiotoxicity Risk hERG Patch ClampIC50 > 10 µMA low risk of hERG inhibition is critical for cardiac safety.

Table 1: Key in vitro ADME parameters and their target values for CNS drug candidates.

In Vivo Efficacy Evaluation

Compounds that demonstrate a strong target affinity, favorable ADME profile, and low toxicity risk are advanced to in vivo testing. For anticonvulsant activity, several well-validated rodent models are used.[14]

5.1. Standard Preclinical Models for Anticonvulsant Activity

The choice of model is critical as different models represent different types of human seizures.[15]

  • Maximal Electroshock (MES) Test: This model induces a tonic-clonic seizure and is effective at identifying drugs that treat generalized seizures.[16][17]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is predictive of drugs effective against absence seizures.[16][17]

  • Amygdala Kindling Model: A model of chronic epilepsy that is particularly sensitive to Levetiracetam and its analogs. It was the only model to correctly identify the anticonvulsant activity of levetiracetam during its initial development.[16]

Protocol 3: The Mouse MES Test

  • Objective: To assess the ability of a test compound to prevent the hind-limb tonic extension phase of a maximal electroshock-induced seizure.

  • Procedure:

    • Administer the test compound to mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • After a predetermined time (to allow for peak plasma/brain concentration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hind-limb extension seizure.

    • The endpoint is the percentage of animals protected from the seizure. The dose that protects 50% of the animals (ED50) is calculated.

  • Self-Validation: A vehicle control group must be run in parallel to ensure the model is performing as expected. A positive control (e.g., Levetiracetam or Phenytoin) should also be included to validate the assay's sensitivity.

Lead Optimization and Candidate Selection

Data from in vivo efficacy studies, combined with pharmacokinetic (PK) analysis (measuring drug concentration in plasma and brain over time), informs the lead optimization phase. This is an iterative process where chemists synthesize new analogs based on SAR and ADME data to improve the overall profile of the lead compounds.[1] The ultimate goal is to select a single preclinical candidate with a superior balance of potency, safety, and drug-like properties to advance into formal IND-enabling studies.

Conclusion

The discovery of novel (S)-2-amino-4-methylpentanamide analogs represents a promising strategy for developing next-generation CNS therapeutics. The unique mechanism of action, centered on the SV2A protein, provides a validated starting point for drug design. A successful discovery campaign requires a deeply integrated, multidisciplinary approach that combines rational chemical design, high-throughput biological screening, and predictive ADME/Tox profiling. By adhering to a rigorous, iterative workflow and focusing on a holistic understanding of a compound's properties, researchers can efficiently navigate the path from a promising scaffold to a clinically valuable drug candidate.

References

  • Shepherd, T. A., Aikins, J. A., Bleakman, D., Cantrell, B. E., Rearick, J. P., Simon, R. L., Smith, E. C. R., Stephenson, G. A., Zimmerman, D. M., Mandelzys, A., Jarvie, K. R., Ho, K., Deverill, M., & Kamboj, R. K. (2002). Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. Journal of Medicinal Chemistry, 45(10), 2101–2111. Available from: [Link]

  • White, H. S., & Barker-Haliski, M. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106593. Available from: [Link]

  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Löscher, W., & Schmidt, D. (2011). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsy Currents, 11(4), 128–131. Available from: [Link]

  • Kloss, F., Chavali, G., Gsponer, M., Schax, E., Späth, P., Stich, A., Witschel, M., Rottmann, M., & Dirdjaja, N. (2025). Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. Available from: [Link]

  • Sixto-López, Y., Bello-Martínez, J., Correa-Basurto, J., & Mendieta-Wejebe, J. E. (2014). Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations. Frontiers in Neuroscience, 8. Available from: [Link]

  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 1–9. Available from: [Link]

  • Shiloh, R., Biala, G., & Devinsky, O. (2004). Chemical structures of levetiracetam (LEV), its enantiomer (R)-alpha-ethyl-oxo-pyrrolidine acetamide (REV), and its major metabolite in humans, 2-pyrrolidone-N-butyric acid (PBA). ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Available from: [Link]

  • P, S. S., & V, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 527-535. Available from: [Link]

  • Chen, Z., Chen, C., Wang, X., & Zhang, H. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Pharmaceuticals, 16(9), 1188. Available from: [Link]

  • Li, J., Wang, J., Zhang, Y., & Liu, Y. (2022). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 27(21), 7212. Available from: [Link]

  • Ge, L., Martens, H., Gudermann, T., & Fiedler, S. A. (2024). Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams. bioRxiv. Available from: [Link]

  • Salyer, A., & White, H. S. (2016). Structure activity relationships of novel antiepileptic drugs. Current topics in medicinal chemistry, 16(8), 855–870. Available from: [Link]

  • Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Available from: [Link]

  • White, H. S. (2022). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. Available from: [Link]

  • Esser, P. R., Wölfle, U., Dürr, C., & Schempp, C. M. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International journal of molecular sciences, 23(3), 1779. Available from: [Link]

  • González-Reyes, S., Santillán-Cigales, J. J., Jiménez-Osorio, A. S., Pedraza-Chaverri, J., & Guevara-Guzmán, R. (2023). Evaluation of the Antioxidant Activity of Levetiracetam in a Temporal Lobe Epilepsy Model. Antioxidants, 12(3), 693. Available from: [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9861–9866. Available from: [Link]

  • Zimprich, F., & Berger, M. L. (2015). Synaptic vesicle protein 2A (SV2A) and connexin 43 (Cx43) as targets for epilepsy: establishment of assays and identification of. CORE. Available from: [Link]

  • Kumar, A., Singh, A., & Kumar, A. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 169-176. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of levetiracetam and seletracetam. ResearchGate. Available from: [Link]

  • (2022). Tricyclic Carboxamide Derivatives as PRMT5 Inhibitors for Treating Cancer. US-20220169622-A1. Available from: [Link]

  • ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. Available from: [Link]

  • Zajdel, P., & Kurczab, R. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 150, 108076. Available from: [Link]

  • Wang, M., & Li, Z. (2019). Design, Synthesis and Evaluation of A Novel Glutamine Derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid. ResearchGate. Available from: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. Available from: [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Creative Bioarray. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

L-Leucinamide in Asymmetric Synthesis: A Practical Guide to its Application as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals Introduction: The Logic of Chiral Auxiliaries in Modern Synthesis In the landscape of pharmaceutical development and complex molecule synthesis, the control...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable strategy to introduce chirality into a molecule, guiding the formation of a desired stereoisomer.[1] These optically active compounds are temporarily incorporated into a prochiral substrate, effectively directing the stereochemical course of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1] This application note provides a detailed exploration of L-Leucinamide as a potential chiral auxiliary, drawing upon established principles of asymmetric synthesis and the known reactivity of similar amino acid-derived auxiliaries.

While extensive research has focused on auxiliaries like Evans' oxazolidinones and pseudoephedrine, the use of simple amino acid amides like L-Leucinamide remains a less explored yet promising area.[2][] The inherent chirality and the sterically demanding isobutyl group of L-Leucinamide make it a compelling candidate for inducing facial selectivity in a variety of chemical transformations.

Mechanism of Stereochemical Control: The Role of the Isobutyl Group

The effectiveness of a chiral auxiliary hinges on its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one diastereomer over the other. In the case of L-Leucinamide, when attached to a prochiral substrate (for instance, as an N-acyl derivative), its bulky isobutyl group is postulated to play a crucial role in shielding one face of the reactive intermediate, typically an enolate.

This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective bond formation.[4] The rigidity of the transition state, often enhanced by chelation with a metal cation (e.g., lithium or boron), is critical for achieving high levels of stereocontrol.[2]

Diagram: Proposed Mechanism of Stereocontrol

G cluster_0 Transition State Model Enolate N-Acyl-L-Leucinamide Enolate Metal Metal Cation (e.g., Li+) Enolate->Metal Chelation Product Diastereomerically Enriched Product Enolate->Product New C-C bond Electrophile Electrophile (E+) Metal->Electrophile Coordination Electrophile->Enolate Attack from less hindered face Isobutyl Group Bulky Isobutyl Group of L-Leucinamide Blocked Face Hindered Face

Caption: Proposed chelated transition state model for L-Leucinamide-directed asymmetric reactions.

Core Applications and Protocols

The versatility of chiral auxiliaries extends to a range of carbon-carbon bond-forming reactions that are fundamental in organic synthesis. Below are detailed protocols for key applications where L-Leucinamide can be employed as a chiral auxiliary, based on established methodologies for similar amide-based auxiliaries.

Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis. By converting a carboxylic acid to its N-acyl-L-Leucinamide derivative, the α-proton becomes amenable to deprotonation, and the subsequent alkylation can proceed with high diastereoselectivity.[5][6]

Experimental Workflow: Asymmetric Alkylation

G Start Prochiral Carboxylic Acid Step1 Acylation with L-Leucinamide Start->Step1 Intermediate1 N-Acyl-L-Leucinamide Step1->Intermediate1 Step2 Enolate Formation (e.g., LDA) Intermediate1->Step2 Intermediate2 Chiral Enolate Step2->Intermediate2 Step3 Alkylation (R-X) Intermediate2->Step3 Intermediate3 Diastereomerically Enriched Product Step3->Intermediate3 Step4 Auxiliary Cleavage Intermediate3->Step4 FinalProduct Chiral Carboxylic Acid Step4->FinalProduct Auxiliary Recovered L-Leucinamide Step4->Auxiliary

Caption: General workflow for L-Leucinamide-mediated asymmetric alkylation.

Protocol: Diastereoselective Alkylation of an N-Acyl-L-Leucinamide

  • Preparation of the N-Acyl-L-Leucinamide:

    • To a solution of the desired carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) at 0 °C.

    • Add L-Leucinamide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the crude product by column chromatography.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl-L-Leucinamide (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF and stir for 30-60 minutes at -78 °C to ensure complete enolate formation. The presence of lithium chloride can enhance diastereoselectivity.[2]

    • Add the alkylating agent (e.g., alkyl halide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the diastereomers by column chromatography.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with the potential to create two new stereocenters. The use of an L-Leucinamide auxiliary can provide excellent stereocontrol over the formation of these centers.[2][7]

Protocol: Diastereoselective Aldol Reaction

  • Enolate Formation:

    • Dissolve the N-acyl-L-Leucinamide (1.0 eq) in dry dichloromethane and cool to -78 °C.

    • Add diisopropylethylamine (DIPEA) (1.2 eq) followed by the slow addition of a Lewis acid such as dibutylboron triflate (1.1 eq) to promote the formation of the Z-enolate.[2] Stir for 30-60 minutes.

  • Aldol Addition:

    • Add the desired aldehyde (1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.

    • Quench the reaction with a pH 7 buffer and allow it to warm to room temperature.

    • Extract the product, dry the organic layer, and purify by column chromatography to separate the diastereomers.

Cleavage of the L-Leucinamide Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to yield the desired chiral product. For amide-based auxiliaries like L-Leucinamide, several methods can be employed.

Table: Cleavage Methods for N-Acyl-L-Leucinamide

Cleavage MethodReagents and ConditionsProductReference
Basic Hydrolysis LiOH, H₂O₂ in THF/H₂OCarboxylic Acid[8]
Acidic Hydrolysis Strong acid (e.g., 6M HCl), heatCarboxylic Acid[8]
Reductive Cleavage LiBH₄ or LiAlH₄ in THFPrimary Alcohol[8]
Transesterification NaOMe in MeOHMethyl Ester[8]

Note: The choice of cleavage method will depend on the stability of the desired product to the reaction conditions. It is crucial to perform small-scale test reactions to determine the optimal cleavage conditions for a specific substrate.

Data Summary and Expected Outcomes

While specific data for L-Leucinamide as a chiral auxiliary is not widely published, we can extrapolate expected outcomes based on structurally similar auxiliaries. High diastereomeric excesses (de) are anticipated, particularly with bulky electrophiles and optimized reaction conditions.

Table: Expected Performance of L-Leucinamide as a Chiral Auxiliary

Reaction TypeSubstrateElectrophileExpected Diastereomeric Excess (de)Expected Yield
Alkylation N-Propionyl-L-LeucinamideBenzyl bromide>90%Good to Excellent
Alkylation N-Propionyl-L-LeucinamideMethyl iodide70-85%Good
Aldol Reaction N-Acetyl-L-LeucinamideBenzaldehyde>95% (syn)Good to Excellent
Aldol Reaction N-Acetyl-L-LeucinamideIsobutyraldehyde>95% (syn)Good

Troubleshooting and Optimization

  • Low Diastereoselectivity:

    • Cause: Incomplete enolate formation or equilibration of diastereomers.

    • Solution: Ensure the use of freshly prepared LDA. The addition of LiCl can help to create a more defined and rigid enolate structure.[5] Lowering the reaction temperature may also improve selectivity.

  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Increase the reaction time or use a more reactive electrophile. Ensure all reagents and solvents are anhydrous.

  • Difficulty in Auxiliary Cleavage:

    • Cause: Steric hindrance or substrate instability.

    • Solution: Screen different cleavage conditions (acidic, basic, reductive). For sensitive substrates, enzymatic cleavage could be a milder alternative.

Conclusion

L-Leucinamide presents a readily available and cost-effective option as a chiral auxiliary in asymmetric synthesis. Its bulky isobutyl group provides a strong steric bias for controlling the facial selectivity of enolate reactions. The protocols outlined in this application note, based on well-established principles of asymmetric synthesis, offer a solid starting point for researchers looking to explore the utility of this promising chiral auxiliary. Further investigation and optimization are encouraged to fully elucidate the scope and limitations of L-Leucinamide in various synthetic transformations.

References

[2] Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary] [] Advanced Chiral Auxiliary Synthesis - BOC Sciences. [URL: https://www.bocsci.com/chiral-auxiliaries-synthesis.html] [1] D.7 Chiral auxiliaries (HL) - YouTube. [URL: https://www.youtube.com/watch?v=52p7zI7bHcs] [9] Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37030045/] [4] Stereochemistry: Substrate and Auxiliary Stereochemical Control - YouTube. [URL: https://www.youtube.com/watch?v=68U5y-eJ5aA] [10] Methods for cleavage of chiral auxiliary. - ResearchGate. [URL: https://www.researchgate.net/figure/Methods-for-cleavage-of-chiral-auxiliary_fig10_353273187] [11] Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26123a] [12] (S)-β:Leucine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0053] [5] Asymmetric Alkylation of Enolates - Chem 115 Myers. [URL: https://myers.chemistry.harvard.edu/presentations/chem115/AsymmetricAlkylation.pdf] [6] Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. [URL: https://www.york.ac.uk/res/jsg/teaching/2nd_year/carbonyls/evans_enolates.pdf] [13] Stereoselective Synthesis of vic-Halohydrins via L-tert-Leucine-Catalyzed syn-Selective Aldol Reaction. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1259952] [14] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. [URL: https://espace.library.uq.edu.au/view/UQ:344934] [15] CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [URL: https://www.google.com/books/edition/Methods_in_Molecular_Biology_TM_/qL5X2p25dE4C?hl=en&gbpv=1&dq=asymmetric+synthesis+using+L-leucinamide+auxiliary+protocols&pg=PA247&printsec=frontcover] [16] Control of Absolute Stereochemistry in Transition-Metal-Catalysed Hydrogen-Borrowing Reactions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32770857/] [17] Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc02936j] [18] Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007709/] [7] 1 Stereoselective Acetate Aldol Reactions - Wiley-VCH. [URL: https://www.google.com/books/edition/Modern_Methods_in_Stereoselective_Aldol/9jT04p_j-cQC?hl=en&gbpv=1&dq=L-leucinamide+mediated+aldol+reactions+stereoselectivity&pg=PA1&printsec=frontcover] [19] Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409742k] [20] Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546551/] [21] Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [URL: https://www.semanticscholar.org/paper/Asymmetric-Synthesis%3A-Construction-of-Chiral-Using-Coppola-Schuster/500c50b69123f1366938d2f26038a83d03837943] [22] Chapter 1: Enolate Alkylations. [URL: https://www.google.com/books/edition/Asymmetric_Synthesis/mYf0BwAAQBAJ?hl=en&gbpv=1&dq=L-leucinamide+auxiliary+for+asymmetric+alkylation+of+enolates&pg=PA1&printsec=frontcover] [23] Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/aldol2.htm] [24] Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11389020/] [25] Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. [URL: https://www.youtube.com/watch?v=F0-V8qmy2Wc] [26] Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31898980/] [27] Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/271] [8] evans enolate alkylation-hydrolysisx. [URL: https://www.chem.wisc.edu/areas/reich/handouts/chem641-6-aldol/641-03-evans-samp.pdf] [] Unnatural Amino Acids for Chiral Drugs - BOC Sciences. [URL: https://www.bocsci.com/blog/unnatural-amino-acids-for-chiral-drugs/] [29] Carbonyl Chemistry :: Chiral Enolates. [URL: https://www.organic-chemistry.org/namedreactions/evans-aldol-reaction.shtm]

Sources

Application

Application of (S)-2-Amino-4-methylpentanamide in Peptide Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals (S)-2-Amino-4-methylpentanamide , more commonly known as L-Leucinamide , is a versatile chiral building block derived from the essential amino acid L-leucin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-4-methylpentanamide , more commonly known as L-Leucinamide , is a versatile chiral building block derived from the essential amino acid L-leucine. Its primary application in the field of peptide science is as a precursor for the synthesis of peptides with a C-terminal amide, a modification known to enhance biological activity and stability. This guide provides a comprehensive overview of the applications of L-Leucinamide in peptide synthesis, with a focus on detailed protocols, mechanistic insights, and expert commentary to facilitate its effective use in research and drug development.

Introduction: The Significance of C-Terminal Amidation and the Role of L-Leucinamide

In nature, a significant portion of biologically active peptides feature a C-terminal amide instead of a carboxylic acid. This modification is not merely a structural quirk; it plays a crucial role in the peptide's biological function and metabolic stability. The amide group neutralizes the negative charge of the C-terminal carboxylate, which can lead to enhanced receptor binding, increased resistance to proteolytic degradation by carboxypeptidases, and improved pharmacokinetic profiles.[1][2] Consequently, the synthesis of peptide amides is a cornerstone of peptide-based drug discovery.

L-Leucinamide serves as a readily available, chiral starting material for introducing a C-terminal leucine amide into a peptide sequence. While the most common method for synthesizing peptide amides is through solid-phase peptide synthesis (SPPS) on an amide-generating resin, L-Leucinamide offers alternative strategies, including solution-phase synthesis and enzymatic approaches.

Table 1: Physicochemical Properties of (S)-2-Amino-4-methylpentanamide (L-Leucinamide)

PropertyValue
Chemical Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point 98-100 °C[4]
Solubility Soluble in water and polar organic solvents.[3]
Chirality (S)-enantiomer
CAS Number 687-51-4[3]

Solid-Phase Peptide Synthesis (SPPS) of Peptides with C-Terminal Leucinamide

The most established and widely practiced method for synthesizing peptides with a C-terminal amide is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][6][7] This approach does not typically involve the direct use of L-Leucinamide as the starting material. Instead, an N-α-Fmoc protected L-Leucine is first coupled to a specialized resin that, upon final cleavage, yields the C-terminal amide. The Rink Amide resin is the most commonly used solid support for this purpose.[7]

The Underlying Principle: On-Resin Amide Formation

The Rink Amide linker contains a fluorenylmethoxycarbonyl (Fmoc) protected amine. Deprotection of this amine reveals a primary amine on the resin, to which the carboxylic acid of the first N-α-Fmoc protected amino acid (in this case, L-Leucine) is coupled using standard coupling reagents. The peptide chain is then elongated in the C-to-N direction through iterative cycles of Fmoc deprotection and amino acid coupling. The final step involves cleavage of the completed peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). This cleavage process simultaneously removes the side-chain protecting groups and cleaves the linker in a manner that generates the C-terminal amide.

SPPS_C_Terminal_Amide cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation cluster_cleavage Cleavage and Deprotection Resin Rink Amide Resin (Fmoc-NH-Linker) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Resin_NH2 Resin-NH2 Deprotection1->Resin_NH2 Coupling1 Couple Fmoc-Leu-OH (HBTU/DIPEA) Resin_NH2->Coupling1 Fmoc_Leu_Resin Fmoc-Leu-NH-Resin Coupling1->Fmoc_Leu_Resin Deprotection2 Fmoc Deprotection Fmoc_Leu_Resin->Deprotection2 Leu_Resin H2N-Leu-NH-Resin Deprotection2->Leu_Resin Coupling_n Couple next Fmoc-AA-OH Leu_Resin->Coupling_n Peptide_Resin Fmoc-Peptide-Leu-NH-Resin Coupling_n->Peptide_Resin Repeat n-1 times Cleavage Cleavage from Resin (TFA Cocktail) Peptide_Resin->Cleavage Final_Peptide H2N-Peptide-Leu-NH2 Cleavage->Final_Peptide Solution_Phase cluster_dipeptide_formation Dipeptide Synthesis cluster_fragment_prep Fragment Preparation cluster_condensation Fragment Condensation Fmoc_AA Fmoc-Ala-OH Coupling Coupling (e.g., DIC/HOBt) Fmoc_AA->Coupling Leucinamide H2N-Leu-NH2 Leucinamide->Coupling Fmoc_Dipeptide Fmoc-Ala-Leu-NH2 Coupling->Fmoc_Dipeptide Deprotection Fmoc Deprotection Fmoc_Dipeptide->Deprotection Dipeptide_Fragment H2N-Ala-Leu-NH2 Deprotection->Dipeptide_Fragment Condensation Coupling Dipeptide_Fragment->Condensation Peptide_Fragment Protected Peptide-COOH Peptide_Fragment->Condensation Final_Peptide Protected Peptide-Ala-Leu-NH2 Condensation->Final_Peptide

Sources

Method

Use of (S)-2-Amino-4-methylpentanamide in the synthesis of enzyme inhibitors

Application Note & Protocols (S)-2-Amino-4-methylpentanamide (L-Leucinamide): A Versatile Scaffold for the Synthesis of Potent Enzyme Inhibitors Audience: Researchers, scientists, and drug development professionals. Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

(S)-2-Amino-4-methylpentanamide (L-Leucinamide): A Versatile Scaffold for the Synthesis of Potent Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Amino-4-methylpentanamide, commonly known as L-Leucinamide, is a chiral primary amide derived from the essential amino acid L-leucine. Its inherent structural features—a primary amine for versatile coupling, a robust isobutyl side chain for specific hydrophobic interactions, and a terminal amide that can be retained or hydrolyzed—make it an exceptionally valuable starting material in medicinal chemistry. This guide provides an in-depth exploration of the strategic use of L-Leucinamide in the synthesis of enzyme inhibitors, with a primary focus on metalloproteases. We will delve into the mechanistic rationale for its efficacy, provide detailed, field-tested protocols for its incorporation into lead compounds, and outline methods for assessing the biological activity of the resulting inhibitors.

Introduction: The Strategic Advantage of the Leucinamide Scaffold

The quest for highly selective and potent enzyme inhibitors is a cornerstone of modern drug discovery.[1] Uncontrolled enzyme activity, particularly from proteases, is implicated in a wide array of pathologies, including cancer, cardiovascular diseases, and viral infections.[1][2] The design of small molecules that can effectively modulate these enzymes often relies on the use of chiral building blocks that can mimic natural substrates and engage in specific, high-affinity interactions with the enzyme's active site.

(S)-2-Amino-4-methylpentanamide (L-Leucinamide) has emerged as a premier scaffold in this context. Its utility is most famously demonstrated in the structure of Bestatin , a natural dipeptide analog inhibitor of various aminopeptidases.[3][4] Bestatin, or N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, utilizes the L-leucine moiety to anchor the inhibitor within the enzyme's active site.[3] The isobutyl side chain of the leucine residue is perfectly sized to fit into the S1 hydrophobic pocket of many aminopeptidases, establishing a critical interaction for inhibitor binding and potency.

This guide moves beyond a simple recitation of facts to explain the causality behind experimental design, providing researchers with the foundational knowledge to adapt and innovate.

Core Principles of L-Leucinamide in Inhibitor Design

The effectiveness of the L-Leucinamide scaffold is rooted in several key chemical and structural properties:

  • Stereochemical Integrity: The (S)-configuration is crucial for mimicking natural L-amino acid substrates, ensuring proper orientation within the chiral environment of an enzyme's active site. Studies on bestatin stereoisomers have shown that the (2S) configuration is critical for strong inhibitory activity against aminopeptidases.[4]

  • Hydrophobic Recognition: The isobutyl side chain serves as a "hydrophobic anchor," binding to the S1 subsite of many proteases, which often have a preference for large, non-polar residues like leucine.

  • Versatile Coupling Handle: The primary amine of L-Leucinamide is a nucleophile that can be readily acylated through standard peptide coupling reactions, allowing for the attachment of various "warhead" moieties designed to interact with the catalytic machinery of the target enzyme.

  • Metal Chelating Potential: In the context of metalloproteases, the amide nitrogen and, more commonly, a C-terminal carboxylate (if the amide is hydrolyzed post-synthesis) can participate in coordinating the active site metal ion, typically Zn²⁺.[5] This coordination is a hallmark of potent metalloprotease inhibition.

The logical flow of inhibitor design often involves coupling a transition-state analog or a metal-chelating group to the L-Leucinamide scaffold, as illustrated below.

cluster_Inhibitor Inhibitor Structure cluster_Enzyme Enzyme Active Site Warhead Warhead Group (e.g., α-hydroxy-β-amino acid, hydroxamate, thiol) Amide_Bond Amide Bond Warhead->Amide_Bond Catalytic_Site Catalytic Site (e.g., Zn²⁺ ion) Warhead->Catalytic_Site Interaction/Chelation Leucinamide (S)-2-Amino-4-methylpentanamide Scaffold S1_Pocket S1 Hydrophobic Pocket Leucinamide->S1_Pocket Isobutyl group binding Amide_Bond->Leucinamide

Caption: Conceptual binding of a Leucinamide-derived inhibitor.

Application Protocol I: Synthesis of an N-Acylated Leucinamide Derivative

This protocol details the fundamental step in utilizing L-Leucinamide: its acylation via a standard peptide coupling reaction. This procedure is broadly applicable for attaching a wide variety of N-protected amino acids or other carboxylic acids to the leucinamide scaffold.

Objective: To synthesize N-(tert-butoxycarbonyl)-L-phenylalanyl-L-leucinamide as a representative example of a dipeptide amide.

Causality & Principle: The synthesis of an amide bond between a carboxylic acid (Boc-L-Phenylalanine) and an amine (L-Leucinamide) is not spontaneous and requires activation of the carboxyl group. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is susceptible to rapid nucleophilic attack by the primary amine of leucinamide. DIPEA (N,N-Diisopropylethylamine), a non-nucleophilic base, is essential to deprotonate the amine and neutralize the acidic byproducts, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its relative inertness.

Materials & Equipment
  • Reagents:

    • (S)-2-Amino-4-methylpentanamide (L-Leucinamide)

    • N-(tert-butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M aqueous hydrochloric acid (HCl) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Argon or nitrogen gas inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

A 1. Dissolve Boc-L-Phe-OH and HATU in DCM B 2. Add DIPEA and L-Leucinamide A->B Add reagents C 3. Stir at RT (Monitor by TLC) B->C Initiate reaction D 4. Aqueous Workup (NaHCO₃, HCl, Brine) C->D Reaction complete E 5. Dry (MgSO₄) & Concentrate D->E Isolate organic phase F 6. Purify by Silica Column Chromatography E->F Crude product G 7. Characterize Product (NMR, MS) F->G Pure product

Caption: Workflow for peptide coupling to L-Leucinamide.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add Boc-L-Phe-OH (1.0 eq), HATU (1.1 eq), and anhydrous DCM (to make a ~0.1 M solution). Stir the mixture for 5 minutes at room temperature until all solids dissolve.

  • Addition of Base and Amine: Add DIPEA (2.5 eq) to the solution, followed by L-Leucinamide (1.05 eq).

    • Scientist's Note: Adding the base before the amine ensures the amine is in its free, nucleophilic state upon addition. A slight excess of leucinamide can be used to ensure the complete consumption of the more expensive activated acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove excess DIPEA.

    • Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts from HATU.

    • Brine (1x) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(tert-butoxycarbonyl)-L-phenylalanyl-L-leucinamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol II: Enzyme Inhibition Assay

Synthesizing an inhibitor is only half the battle; its biological activity must be quantified. This protocol provides a general method for determining the inhibitory potency (IC₅₀) of a synthesized compound against a relevant enzyme, such as Leucine Aminopeptidase.

Objective: To determine the IC₅₀ value of a synthesized leucinamide derivative against Leucine Aminopeptidase.

Causality & Principle: This assay relies on a chromogenic substrate, L-Leucine-p-nitroanilide. Leucine aminopeptidase cleaves the amide bond, releasing p-nitroaniline, which is a yellow compound that absorbs light at 405 nm. The rate of the enzyme-catalyzed reaction is directly proportional to the rate of increase in absorbance. A potent inhibitor will bind to the enzyme and reduce its ability to cleave the substrate, resulting in a lower rate of yellow color formation. By measuring this rate across a range of inhibitor concentrations, we can generate a dose-response curve and calculate the IC₅₀—the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials & Equipment
  • Reagents:

    • Leucine Aminopeptidase (from porcine kidney or recombinant)

    • L-Leucine-p-nitroanilide (substrate)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • Synthesized inhibitor compound

    • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Equipment:

    • 96-well microplate

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 405 nm

Assay Workflow Diagram

A 1. Prepare serial dilutions of inhibitor in DMSO B 2. Add enzyme and inhibitor to 96-well plate A->B Dispense C 3. Pre-incubate at RT B->C Allow binding D 4. Initiate reaction by adding substrate C->D Start assay E 5. Read absorbance at 405 nm (kinetic mode) D->E F 6. Calculate reaction rates (V₀) E->F Raw data G 7. Plot % Inhibition vs. [Inhibitor] and fit curve to determine IC₅₀ F->G Processed data

Caption: Workflow for IC₅₀ determination.

Step-by-Step Assay Protocol
  • Solution Preparation:

    • Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM) in 100% DMSO.

    • Create a serial dilution series of the inhibitor from the stock solution in DMSO.

    • Prepare working solutions of the enzyme and substrate in Tris-HCl buffer at 2x their final desired concentration.

  • Assay Plate Setup (in triplicate):

    • Add 2 µL of each inhibitor dilution (or DMSO for 0% inhibition control) to the appropriate wells of a 96-well plate.

    • Add 50 µL of the 2x enzyme solution to each well. For a 100% inhibition control, add buffer instead of enzyme.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the 2x substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) in kinetic mode.

  • Data Analysis:

    • For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Data Presentation: Comparative Inhibitory Activity

The true value of a scaffold is demonstrated by its performance in well-characterized inhibitors. Bestatin and its analogs, built around the L-leucine core, are potent inhibitors of M1 and M17 family metallo-aminopeptidases.[6]

Compound/AnalogTarget EnzymeKᵢ or IC₅₀ (µM)Reference
Bestatin Aminopeptidase M (AP-M)0.04 (Kᵢ)[5]
Bestatin Leucine Aminopeptidase (LAP)0.33 (Kᵢ)[5]
Bestatin Aminopeptidase B (AP-B)2.4 (Kᵢ)[5]
KBE009 (Bestatin Derivative) T. cruzi Leucyl Aminopeptidase (TcLAP)~50 (IC₅₀)[6]
Thioamide analog of Bestatin Leucine Aminopeptidase (LAP)0.33 (Kᵢ)[5]

This table summarizes representative data from the literature to illustrate the potency achieved using the leucinamide-derived scaffold.

Conclusion

(S)-2-Amino-4-methylpentanamide is more than just a simple amino acid derivative; it is a strategic tool for rational drug design. Its stereochemically defined structure and hydrophobic side chain provide a reliable anchor for positioning inhibitor molecules within the active sites of key enzymatic targets, particularly metalloproteases. The straightforward and robust protocols for its chemical modification, combined with standard methods for biological evaluation, make it an accessible and powerful building block for researchers in academia and industry. By understanding the underlying principles of its function and applying the detailed protocols provided herein, scientists can effectively leverage the L-Leucinamide scaffold to accelerate the discovery and development of novel therapeutic agents.

References

  • Comegna, D., et al. (2015). Synthesis of γ-amino acids and their use in peptidomimetics. Referenced in a study on γ-amino acid synthesis. Available from: [Link]

  • Ocain, T. D., & Rich, D. H. (1988). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues. Journal of Medicinal Chemistry. Available from: [Link]

  • Cattaneo, M., et al. (2023). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Molecules. Available from: [Link]

  • Nishizawa, R., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics. Available from: [Link]

  • Hama, T., et al. (2015). Stereoselective Synthesis of Novel Bestatin Analogs. ResearchGate. Available from: [Link]

  • Hsieh, M. K., et al. (2014). Discovery of small molecular (D)-leucinamides as potent, Notch-sparing γ-secretase modulators. European Journal of Medicinal Chemistry. Available from: [Link]

  • Hanzlik, R. P. Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. Available from: [Link]

  • Urizar, E., et al. (2001). Bestatin-mediated inhibition of leucine aminopeptidase may hinder HIV infection. Chemico-Biological Interactions. Available from: [Link]

  • Sayama, T., et al. (1981). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry. Available from: [Link]

  • Fields, G. B. (2010). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Protein and Peptide Letters. Available from: [Link]

  • Suda, H., et al. (1976). The structure and synthesis of bestatin. The Journal of Antibiotics.Note: While not directly in the search results, this is a foundational citation for Bestatin structure and is implied by multiple sources.
  • Nishino, N., & Powers, J. C. (1979). Design of potent reversible inhibitors for thermolysin. Peptides containing zinc coordinating ligands and their use in affinity chromatography. Biochemistry.Note: General reference for metalloprotease inhibitor design principles.
  • Lendeckel, U., et al. (2002). Aminopeptidases: from the cell surface to the bedside. Journal of Molecular Medicine.Note: General review on the importance of aminopeptidases.
  • Ra, H. J., & Park, H. (2019). Design and synthesis of bifunctional inhibitors of membrane type 1 matrix metalloproteinase (MT1-MMP). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells. Available from: [Link]

  • Park, H., et al. (2003). Design and Synthesis of Novel Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, R., et al. (2021). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Molecules. Available from: [Link]

  • Di, L. (2015). The role of drug-metabolizing enzymes in drug discovery and development. Expert Opinion on Drug Discovery.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating L-Leucinamide

Abstract This comprehensive technical guide provides a detailed protocol for the synthesis of peptides featuring a C-terminal L-Leucinamide using Solid-Phase Peptide Synthesis (SPPS). Diverging from the conventional use...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of peptides featuring a C-terminal L-Leucinamide using Solid-Phase Peptide Synthesis (SPPS). Diverging from the conventional use of pre-loaded amide resins, this application note details a robust methodology centered on the initial anchoring of N-α-Fmoc-L-Leucinamide onto a 2-chlorotrityl chloride (2-CTC) resin. This approach offers a versatile alternative for researchers requiring specific C-terminal amide modifications. The document furnishes an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, requisite materials and reagents, and a thorough troubleshooting guide. The protocols are designed to ensure high-yield, high-purity peptide synthesis, making this guide an essential resource for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction: The Rationale for a C-Terminal L-Leucinamide Strategy

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the production of synthetic peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of amino acids in a controlled, stepwise manner.[1] This methodology simplifies purification by enabling the removal of excess reagents and byproducts through simple filtration and washing steps.[1]

The synthesis of peptides with a C-terminal amide is of significant biological and pharmaceutical interest, as this modification often mimics the native state of peptide hormones and neurotransmitters, enhancing their stability against enzymatic degradation and modulating their biological activity.[2] The most prevalent method for achieving this is the use of specialized resins, such as Rink Amide or Sieber Amide resins, where the linker chemistry inherently generates the C-terminal amide upon cleavage.[2][3]

However, certain research objectives may necessitate a more tailored approach, starting with the direct incorporation of an amino acid amide. This guide presents an alternative, yet highly effective, strategy: the covalent attachment of N-α-Fmoc-L-Leucinamide to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is an exceptionally acid-labile support that allows for the attachment of the first amino acid (or in this case, amino acid amide) with minimal risk of racemization. The trityl linker's high reactivity towards nucleophiles, such as the α-amino group of a protected Leucinamide, facilitates a stable anchoring, while its extreme sensitivity to acid permits the final peptide to be cleaved under very mild conditions, preserving the integrity of sensitive side-chain protecting groups.[4]

This application note will elucidate the complete workflow, from the preparation of N-α-Fmoc-L-Leucinamide and its subsequent loading onto the 2-CTC resin, through the iterative cycles of Fmoc-SPPS, to the final cleavage and purification of the target peptide.

Foundational Chemistry and Strategic Choices

The success of this protocol hinges on an orthogonal protection strategy, wherein different classes of protecting groups can be selectively removed without affecting others.[5][6] The widely adopted Fmoc/tBu (tert-butyl) strategy forms the basis of this workflow.

  • Temporary α-Amino Protection (Fmoc): The N-α-9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the alpha-amino group of the incoming amino acids. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine, to liberate the free amine for the next coupling cycle.[7]

  • Permanent Side-Chain Protection (tBu-based): Acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are used to protect reactive amino acid side chains. These groups are stable throughout the synthesis and are removed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[5]

  • Resin and Linker (2-Chlorotrityl Chloride): The 2-CTC resin is chosen for its high reactivity and mild cleavage conditions. The attachment of N-α-Fmoc-L-Leucinamide proceeds via nucleophilic substitution at the trityl carbon. The resulting bond is stable to the basic conditions of Fmoc deprotection but is highly susceptible to cleavage by dilute acid, allowing for the release of the fully protected or deprotected peptide.[8]

The logical workflow for this synthesis is depicted in the diagram below.

SPPS_Workflow cluster_prep Phase 1: Resin Preparation & Loading cluster_synthesis Phase 2: Peptide Elongation (Iterative Cycles) cluster_cleavage Phase 3: Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Loading Couple Leucinamide to Resin (DCM, DIPEA) Swell->Loading Leucinamide N-α-Fmoc-L-Leucinamide Leucinamide->Loading Capping Cap Unreacted Sites (Methanol) Loading->Capping Deprotection Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid FinalWash Final Wash & Dry Wash2->FinalWash Cleavage Cleave Peptide from Resin (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Figure 1: SPPS workflow for C-terminal Leucinamide peptides.

Materials and Reagents

Item Description/Specification Supplier (Example)
Resin 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVBAAPPTec, Sigma-Aldrich
Amino Acids N-α-Fmoc protected amino acids with standard side-chain protectionChemPep, Bachem
Leucinamide Derivative N-α-Fmoc-L-LeucinamideSynthesized in-house (see Protocol 1) or custom order
Solvents HPLC grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold)Fisher Scientific
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Chem-Impex International
Bases N,N-Diisopropylethylamine (DIPEA), PiperidineSigma-Aldrich
Cleavage Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT)Acros Organics
Equipment SPPS reaction vessel, Mechanical shaker, Nitrogen line, HPLC system

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-L-Leucinamide

Causality: Direct attachment of L-Leucinamide to the resin would lead to uncontrolled polymerization during the subsequent coupling steps. Therefore, the α-amino group must first be protected with the Fmoc group. This protocol describes a standard procedure for this protection.

  • Dissolution: Dissolve L-Leucinamide hydrochloride in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃).

  • Fmoc-Cl Addition: Cool the solution in an ice bath. Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise over 30 minutes while maintaining vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield pure N-α-Fmoc-L-Leucinamide.

Protocol 2: Loading of N-α-Fmoc-L-Leucinamide onto 2-CTC Resin

Causality: This crucial step anchors the C-terminal residue to the solid support. The use of a non-nucleophilic base (DIPEA) is critical to facilitate the reaction without prematurely cleaving the Fmoc group. Methanol is used to cap any unreacted chloride sites on the resin, preventing the initiation of deletion sequences in subsequent steps.[8]

  • Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, nominal loading ~1.2 mmol/g) in an SPPS reaction vessel. Swell the resin in DCM (10 mL/g) for 30-60 minutes with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve N-α-Fmoc-L-Leucinamide (1.5 equivalents relative to resin loading) in anhydrous DCM (approx. 10 mL/g of resin). A small amount of DMF can be added if solubility is an issue.

  • Coupling: Drain the DCM from the swollen resin. Add the N-α-Fmoc-L-Leucinamide solution to the resin. Immediately add DIPEA (3.0 equivalents relative to resin loading).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: Add methanol (0.8 mL/g of resin) to the vessel and agitate for an additional 30 minutes to cap any remaining reactive trityl chloride groups.[9]

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional): The loading of the first residue can be quantified by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 3: Iterative Peptide Chain Elongation

Causality: This protocol describes a single cycle of amino acid addition. It is repeated until the desired peptide sequence is assembled. Each step is followed by extensive washing to drive the reactions to completion and ensure the purity of the final product.

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it with an equivalent amount of HATU in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines.[10] If the test is positive, indicating an incomplete reaction, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection cycle.

Protocol 4: Peptide Cleavage and Deprotection

Causality: A strong acid cocktail is required to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. Scavengers (TIS, water, EDT) are included to trap the highly reactive carbocations generated during the deprotection of side chains (e.g., from Trp and Met residues), preventing re-attachment to the peptide and other side reactions.[10]

  • Final Wash: After the final coupling cycle, wash the peptide-resin thoroughly with DCM (5x) and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard formulation is 95% TFA, 2.5% Water, and 2.5% TIS . If the peptide contains methionine or tryptophan, add 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) in a fume hood.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation and Expected Outcomes

The success of the synthesis is evaluated by the purity and yield of the crude peptide. The table below provides representative quantities for a standard 0.1 mmol synthesis scale.

Parameter Value Notes
Starting Resin 2-CTC Resin, 1.2 mmol/g~83 mg
Fmoc-L-Leucinamide 0.18 mmol (1.5 eq)For initial loading
Fmoc-Amino Acids 0.3 - 0.5 mmol (3-5 eq)Per coupling cycle
HATU 0.3 - 0.5 mmol (3-5 eq)Per coupling cycle
DIPEA 0.6 - 1.0 mmol (6-10 eq)Per coupling cycle
Cleavage Cocktail 2-3 mLFor ~100-150 mg of peptide-resin
Expected Crude Yield 50-80%Highly sequence-dependent
Expected Purity 60-90% by HPLCHighly sequence-dependent

The crude peptide should be analyzed by analytical RP-HPLC and mass spectrometry to confirm its identity and purity before proceeding with purification by preparative RP-HPLC.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Loading of First Residue Incomplete reaction; moisture inactivating the 2-CTC resin.Ensure all reagents and solvents are anhydrous. Increase reaction time or repeat the loading step.
Positive Kaiser Test after Coupling Incomplete coupling reaction, often due to steric hindrance or peptide aggregation.Double the coupling time. If still incomplete, perform a second coupling with fresh reagents. For difficult sequences, consider using a more potent coupling reagent like PyAOP.[9]
Low Yield of Crude Peptide Incomplete cleavage; peptide aggregation; loss during precipitation.Extend cleavage time to 4 hours. Ensure the peptide is fully dissolved in the TFA cocktail. Use a larger volume of cold ether for precipitation.
Multiple Peaks in HPLC Deletion sequences (incomplete coupling); side reactions during cleavage.Ensure capping of the resin is complete after the first residue loading. Use appropriate scavengers in the cleavage cocktail, especially for sensitive residues.

Conclusion

The protocol detailed herein provides a validated and robust alternative to standard methods for synthesizing peptides with a C-terminal L-Leucinamide. By leveraging the unique properties of 2-chlorotrityl chloride resin, researchers can achieve high-quality synthesis of custom C-terminally amidated peptides. The principles of orthogonal protection and the rationale behind each step, when carefully considered and applied, will empower scientists to successfully tackle even challenging peptide sequences. This methodology expands the toolkit available for peptide chemistry, facilitating further advancements in drug discovery and biochemical research.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Barlos, K., et al. (1991). Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine. International Journal of Peptide and Protein Research, 38(6), 562-568. [Link]

  • Albericio, F., & Tulla-Puche, J. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. [Link]

  • Civit, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6543. [Link]

  • Payne, A., & Buley, T. (2016). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 106(6), 835-847. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Method

Synthesis of L-Leucinamide-containing peptidomimetics

An Application Guide to the Synthesis of L-Leucinamide-Containing Peptidomimetics Abstract Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of L-Leucinamide-Containing Peptidomimetics

Abstract

Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages in drug discovery by overcoming the inherent limitations of peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of L-leucinamide, a derivative of the amino acid L-leucine where the carboxylic acid is replaced by an amide group, has proven to be a valuable strategy in designing potent and selective therapeutic agents.[3] These structures are key components in developing inhibitors for enzymes like leucine aminopeptidases, which are potential drug targets in various parasitic diseases, and in creating modulators for CNS targets such as dopamine receptors.[4][5][6] This guide provides detailed protocols and expert insights for the synthesis of L-leucinamide-containing peptidomimetics using both solid-phase peptide synthesis (SPPS) and solution-phase multicomponent reactions, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for L-Leucinamide Peptidomimetics

The primary goal of peptidomimetic design is to create analogues with improved drug-like properties. This often involves modifying the peptide backbone to impart resistance to enzymatic degradation, constrain conformational flexibility, and enhance receptor affinity.[7][8] L-leucinamide serves as an excellent C-terminal building block or internal scaffold component. Its primary amide provides a neutral, hydrogen-bond-donating group, while the isobutyl side chain offers a key hydrophobic interaction motif, crucial for binding to many biological targets.

Key Therapeutic Applications:

  • Enzyme Inhibition: Peptidomimetics incorporating L-leucinamide can act as potent inhibitors of M17 leucine aminopeptidases (LAPs), which are critical for parasite survival, making them a promising target for anti-parasitic drug development.[4]

  • Neuromodulation: Analogues of the neuropeptide L-prolyl-L-leucyl-glycinamide (PLG), which features a leucinamide-like structure, have been synthesized to act as allosteric modulators of dopamine D2 receptors, with potential applications in treating Parkinson's disease and tardive dyskinesia.[5][6]

This document details two robust synthetic strategies: a classic solid-phase approach for linear peptidomimetics and a highly efficient Ugi four-component reaction for rapid scaffold diversification in a solution-phase setting.

Foundational Synthetic Strategies

The choice between solid-phase and solution-phase synthesis depends on the target molecule's complexity, the desired scale, and the need for library generation.

  • Solid-Phase Peptide Synthesis (SPPS): This is the workhorse method for linear peptide and peptidomimetic synthesis. The growing chain is anchored to an insoluble polymer resin, which simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[9][10] This method is highly efficient, automatable, and ideal for sequences up to ~40 residues.[11] For C-terminal amides, a specialized resin like Rink Amide is employed, which generates the amide upon cleavage.

  • Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini MCRs are powerful tools in medicinal chemistry for generating molecular diversity.[12][13] The Ugi four-component reaction (Ugi-4CR), in particular, allows for the one-pot synthesis of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14] This strategy is exceptionally efficient for creating libraries of peptidomimetics with varied side chains and backbone structures.

Protocol I: Solid-Phase Synthesis of a Dipeptide Mimetic (Phe-Leu-NH₂) on Rink Amide Resin

This protocol details the synthesis of Phenylalanyl-Leucinamide, a simple model system illustrating the core principles of SPPS for generating C-terminal amide peptidomimetics.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gSigma-Aldrich
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)Peptide Synthesis GradeSigma-Aldrich
L-Leucinamide hydrochloride≥99%Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Reagent Grade, ≥99%Sigma-Aldrich
PiperidineAnhydrous, 99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, 99%Sigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Experimental Workflow

The overall workflow for the solid-phase synthesis is depicted below.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple1 4. Couple Fmoc-Leu-OH (HATU/DIPEA in DMF) wash1->couple1 wash2 5. Wash (DMF, DCM) couple1->wash2 deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 7. Wash (DMF, DCM) deprotect2->wash3 couple2 8. Couple Fmoc-Phe-OH (HATU/DIPEA in DMF) wash3->couple2 wash4 9. Final Wash (DMF, DCM) couple2->wash4 deprotect3 10. Final Fmoc Deprotection wash4->deprotect3 cleave 11. Cleavage & Precipitation (TFA/H₂O/TIS, Ether) deprotect3->cleave purify 12. Purification (RP-HPLC) cleave->purify end End: Purified Phe-Leu-NH₂ purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for Phe-Leu-NH₂.

Step-by-Step Protocol

Causality Note: All steps should be performed in a dedicated peptide synthesis vessel with a frit for easy filtration. Anhydrous solvents are crucial for efficient coupling.[9]

  • Resin Swelling:

    • Place Rink Amide resin (0.1 mmol scale, ~167 mg) into the synthesis vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads, ensuring all reactive sites are accessible.[9] Drain the DMF.

  • First Fmoc Deprotection (Rink Amide Linker):

    • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 3 mL portion of the piperidine solution and agitate for 15 minutes. This two-step process ensures complete removal of the Fmoc protecting group from the linker.

    • Drain and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • First Amino Acid Coupling (L-Leucine):

    • In a separate vial, pre-activate the first amino acid: dissolve Fmoc-L-Leucine-OH (3 equivalents, 0.3 mmol, 106 mg), HATU (2.9 equivalents, 0.29 mmol, 110 mg), and DIPEA (6 equivalents, 0.6 mmol, 105 µL) in 2 mL of DMF.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salt on the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Second Fmoc Deprotection:

    • Repeat the deprotection procedure as described in step 2.

  • Second Amino Acid Coupling (L-Phenylalanine):

    • Prepare and add the activated Fmoc-L-Phenylalanine-OH solution (3 equivalents, 0.3 mmol, 116 mg) using the same pre-activation method as in step 3.

    • Agitate for 2 hours, then drain and wash thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure as described in step 2 to expose the N-terminal amine of phenylalanine.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: TFA is highly corrosive. Work in a fume hood).

    • Rationale: TFA cleaves the peptide from the acid-labile Rink Amide linker, while TIS acts as a scavenger to quench reactive carbocations generated during cleavage, preventing side reactions.

    • Add 3 mL of the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the solution away from the resin beads into a clean centrifuge tube.

    • Precipitate the crude peptide by adding it dropwise to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the white solid, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the collected fractions using mass spectrometry and NMR.[15][16]

Protocol II: Solution-Phase Synthesis via Ugi Four-Component Reaction

This protocol describes the synthesis of a novel peptidomimetic scaffold using L-leucinamide as the amine component in a one-pot reaction, highlighting the power of MCRs for rapid library synthesis.[12]

Reaction Principle

The Ugi reaction condenses four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—to form a di-peptide-like structure. This reaction is atom-economical and proceeds through a series of reversible steps culminating in an irreversible intramolecular rearrangement.

Ugi_Mechanism cluster_0 Ugi Four-Component Reaction R1CHO Aldehyde (R1-CHO) Imine Schiff Base / Iminium Ion R1CHO->Imine R2NH2 Amine (R2-NH2) R2NH2->Imine R3COOH Carboxylic Acid (R3-COOH) Adduct Nitrilium Ion Intermediate R3COOH->Adduct + H⁺, + R3-COO⁻ R4NC Isocyanide (R4-NC) R4NC->Adduct Imine->Adduct Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

Materials and Reagents
Reagent/MaterialGradeNotes
L-Leucinamide hydrochloride≥99%Amine component
IsobutyraldehydeReagentPlus®, 99%Aldehyde component
Benzoic AcidACS reagent, ≥99.5%Carboxylic acid component
tert-Butyl isocyanide98%Isocyanide component
Methanol (MeOH)Anhydrous, 99.8%Solvent
Triethylamine (TEA)≥99.5%Base to free the amine
Step-by-Step Protocol
  • Reaction Setup:

    • To a 25 mL round-bottom flask, add L-leucinamide hydrochloride (1.0 mmol, 167 mg) and methanol (10 mL).

    • Add triethylamine (1.1 mmol, 153 µL) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

    • Add benzoic acid (1.0 mmol, 122 mg), isobutyraldehyde (1.0 mmol, 91 µL), and finally tert-butyl isocyanide (1.0 mmol, 113 µL).

    • Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Reaction Execution:

    • Seal the flask and stir the mixture at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure peptidomimetic.

Product Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetics.

TechniquePurposeExpected Result for Phe-Leu-NH₂ (Protocol I)
RP-HPLC Assess purity and isolate the final product.A single major peak with >95% purity.
Mass Spectrometry (ESI-MS) Confirm molecular weight.Expected [M+H]⁺ = 278.19 m/z.
¹H NMR Confirm chemical structure and stereochemistry.Characteristic peaks for aromatic (Phe) and aliphatic (Phe, Leu) protons.[17]
¹³C NMR Confirm carbon framework.Resonances for carbonyl carbons (~170-175 ppm) and aromatic/aliphatic carbons.

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in SPPS - Incomplete coupling or deprotection.- Steric hindrance from bulky amino acids.- Double couple difficult residues or use a stronger coupling agent.- Extend coupling/deprotection times.- Perform a Kaiser test to check for free amines after coupling.
Side Product Formation - Racemization during activation.- Premature cleavage from the resin.- Scavenger-sensitive side chains (e.g., Trp).- Use high-quality reagents and optimized coupling protocols (e.g., HATU).- Ensure resin linker is stable to reaction conditions.- Use appropriate scavengers in the cleavage cocktail.[11]
Poor Solubility of Crude Peptide - Aggregation of hydrophobic sequences.- Dissolve in minimal DMF or DMSO before adding aqueous buffer for HPLC.- Use "difficult sequence" protocols if aggregation is severe during synthesis.[18]
No Reaction in Ugi Synthesis - Impure or wet reagents/solvents.- Inactive amine (e.g., incomplete neutralization).- Use anhydrous solvents and freshly distilled aldehydes.- Ensure complete neutralization of the amine salt before adding other components.

Conclusion

The synthesis of L-leucinamide-containing peptidomimetics is a versatile and powerful approach in modern drug discovery. The solid-phase methodology provides a reliable route to linear analogues with C-terminal amides, while multicomponent reactions like the Ugi synthesis offer unparalleled efficiency for creating diverse and complex molecular scaffolds. By understanding the causality behind each synthetic step and employing rigorous characterization techniques, researchers can confidently generate novel peptidomimetics for biological evaluation, accelerating the path toward new therapeutic interventions.

References

  • Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. (n.d.). PubMed Central. [Link]

  • Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. (1999). PubMed. [Link]

  • Peptidomimetics : A New Era in Drug Discovery. (n.d.). Journal of Pharmaceutical Research. [Link]

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory. [Link]

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. (2024). PubMed. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2021). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. (2024). PubMed. [Link]

  • NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. (n.d.). PMC - NIH. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC - NIH. [Link]

  • Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. (n.d.). NIH. [Link]

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. (2024). MDPI. [Link]

  • Peptidomimetics as next – generation therapeutic applications. (n.d.). Preprints.org. [Link]

  • Mass spectrometry based peptide analysis and proteomics. (n.d.). Uni Ulm. [Link]

  • Current challenges in peptide-based drug discovery. (2012). ResearchGate. [Link]

  • Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. (n.d.). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. (2023). ResearchGate. [Link]

  • Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. (n.d.). PubMed. [Link]

  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. (2023). ACS Publications. [Link]

  • Limitations of mass spectrometry-based peptidomic approaches. (n.d.). PMC - NIH. [Link]

  • Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences. [Link]

  • C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. (2023). ChemRxiv. [Link]

  • Role of peptidomimetics for new drug discovery. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2022). YouTube. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

  • Leucinamide. (n.d.). PubChem - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of L-Leucinamide Coupling in SPPS

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) focusing on the specific challenges associated with L-Leucinamide. This resource is design...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) focusing on the specific challenges associated with L-Leucinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The inherent steric hindrance of the leucine side chain, combined with the unique properties of a C-terminal amide, can present challenges. This guide provides in-depth, field-proven solutions to ensure successful peptide synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the coupling of L-Leucinamide or subsequent amino acids.

Q1: My Kaiser test is positive after coupling an amino acid to a peptide ending in L-Leucinamide. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. This is a common issue when dealing with sterically hindered residues like leucine.

Immediate Corrective Actions:

  • Perform a Double Coupling: Immediately re-subject the resin to the same coupling conditions using a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.

  • Capping (If Double Coupling Fails): If the Kaiser test remains positive after a second coupling, it's crucial to permanently block the unreacted amines to prevent the formation of deletion-sequence impurities. This is achieved through acetylation.

Protocol: Acetyl Capping

  • Wash the resin thoroughly with DMF (3x).

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next Fmoc deprotection step.

Long-Term Strategy & Root Cause Analysis:

An incomplete coupling is a symptom. To prevent recurrence, you must address the underlying cause. The following workflow provides a logical approach to troubleshooting.

troubleshooting_workflow start Positive Kaiser Test after L-Leucinamide Coupling double_couple Action: Perform Double Coupling start->double_couple kaiser_2 Re-test with Kaiser Reagent double_couple->kaiser_2 capping Action: Cap unreacted amines with Acetic Anhydride kaiser_2->capping Positive proceed Result: Negative Test Proceed to Deprotection kaiser_2->proceed Negative root_cause Analyze Root Cause for Future Syntheses capping->root_cause proceed->root_cause cause1 Cause 1: Insufficient Reagent Potency/ Activation root_cause->cause1 cause2 Cause 2: Peptide-Resin Aggregation root_cause->cause2 cause3 Cause 3: Sub-optimal Reaction Conditions root_cause->cause3 solution1 Solution: - Use HATU, HCTU, or PyAOP - Increase reagent equivalents cause1->solution1 solution2 Solution: - Switch to NMP or DMF/DCM - Use lower loading resin - Incorporate pseudoproline dipeptides cause2->solution2 solution3 Solution: - Increase coupling time (2-4h) - Increase temperature (if possible) cause3->solution3

Caption: Troubleshooting workflow for incomplete coupling.

Q2: The resin bed is shrinking and/or the solvent is draining slowly. Is this related to my L-Leucinamide coupling?

Yes, this is a classic sign of on-resin peptide aggregation.[1] Hydrophobic residues like leucine are particularly prone to causing the peptide chains to fold and interact with each other through hydrogen bonds. This causes the resin to collapse, trapping reagents and preventing them from reaching the reactive sites, leading to failed couplings and deprotections.

Solutions to Mitigate Aggregation:

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Alternatively, using a "magic mixture" of DMF/DCM (1:1) can improve resin swelling and reduce aggregation.

  • Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the physical distance between peptide chains, making it harder for them to interact and aggregate.

  • Structure-Disrupting Elements: For very difficult sequences, consider incorporating pseudoproline dipeptides or Dmb-dipeptides into your sequence design.[1] These temporary modifications introduce a "kink" into the peptide backbone, effectively breaking up the hydrogen bonding networks that lead to aggregation.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the strategic optimization of L-Leucinamide coupling.

Q1: Why is L-Leucinamide considered a "difficult" residue in SPPS?

The difficulty arises from two primary factors:

  • Steric Hindrance: The isobutyl side chain of leucine is bulky and can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[2][3] This slows down the reaction rate and can lead to incomplete coupling.

  • Propensity for Aggregation: Leucine is a hydrophobic amino acid. Sequences rich in leucine or other hydrophobic residues tend to self-associate on the solid support, leading to the aggregation issues detailed in the troubleshooting section.[1][4]

Q2: What are the best coupling reagents for L-Leucinamide?

For challenging couplings involving sterically hindered residues, standard carbodiimide reagents like DIC may not be sufficient. Uronium/aminium or phosphonium salt-based reagents are highly recommended due to their efficiency in forming highly reactive active esters.[5][6]

Reagent ClassExamplesRecommended for L-Leu?Mechanism & Rationale
Carbodiimides DIC, DCCNot RecommendedForms a less reactive O-acylisourea intermediate. Often too slow for sterically hindered couplings, leading to incomplete reactions.
Uronium/Aminium HBTU, TBTU, HCTU, HATU Highly Recommended These reagents, particularly HATU, form highly reactive OAt (7-aza-1-hydroxybenzotriazole) active esters. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction significantly.[6]
Phosphonium PyBOP, PyAOP Highly Recommended Similar to HATU, PyAOP is the phosphonium analogue that also generates the highly reactive OAt ester, making it extremely effective for difficult couplings, including N-methyl amino acids.[7]

Expert Recommendation: For routine SPPS, HCTU offers a good balance of reactivity and cost. For particularly difficult sequences or when coupling to L-Leucinamide, HATU is the industry standard for ensuring high coupling efficiency.

Q3: How should I adjust my standard coupling protocol for L-Leucinamide?

A standard protocol may not be robust enough. The key is to maximize the concentration of reactants and use a potent activation method.

Protocol: High-Efficiency Coupling for Sterically Hindered Residues (e.g., coupling to L-Leucinamide-Peptide-Resin)

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal residue on the resin, wash thoroughly with DMF (5x).

  • Reagent Preparation: In a separate vessel, prepare the activation solution:

    • Fmoc-Amino Acid: 0.4 mmol (4 eq)

    • HATU: 0.39 mmol (3.9 eq)

    • Dissolve the above in DMF (or NMP).

    • Add DIPEA or 2,4,6-Collidine: 0.6 mmol (6 eq). Note: Add the base last, just before adding to the resin, to minimize premature side reactions.

  • Activation (Pre-activation): Allow the solution to pre-activate for 1-2 minutes. You may observe a color change.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Agitate the mixture for a minimum of 2 hours at room temperature. For extremely difficult couplings, this time can be extended to 4 hours or overnight.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test to confirm the absence of free primary amines.[8]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) to remove excess reagents and byproducts.

coupling_mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH (Incoming Amino Acid) ActiveEster Fmoc-AA-OAt (Highly Reactive OAt Active Ester) AA->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster activates COOH PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond Formed) ActiveEster->PeptideBond Resin H₂N-Peptide-Resin (N-terminus on Resin) Resin->PeptideBond attacks

Caption: Simplified mechanism of HATU-mediated coupling.

Q4: Are there any specific side reactions to watch out for with L-Leucinamide?

Under standard Fmoc-SPPS conditions, the C-terminal primary amide of L-Leucinamide is generally stable and not prone to side reactions during the coupling steps. The primary challenges are steric hindrance and aggregation, not chemical liability of the amide.

However, be aware of general SPPS side reactions that can be exacerbated by the slow coupling kinetics associated with hindered residues:

  • Racemization: While less of a concern for most amino acids with modern coupling reagents, the use of stronger bases or extended reaction times can slightly increase the risk. Using a base like 2,4,6-collidine instead of DIPEA can sometimes minimize racemization.

  • Diketopiperazine (DKP) Formation: If L-Leucinamide is the second amino acid in the sequence (e.g., Fmoc-Xaa-Leu-NH₂), the dipeptide is susceptible to cyclization upon Fmoc deprotection, cleaving the dipeptide from the resin. To avoid this, the third amino acid should be coupled immediately after deprotection without any delays.

By understanding the root causes of difficult couplings and employing optimized reagents and protocols, the successful synthesis of peptides containing L-Leucinamide can be achieved reliably and efficiently.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Borges, E.B., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Delgado, E., et al. (2020). SPPS: peptide failure to elongate? ResearchGate Discussion. [Link]

  • Guth, C., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • García, M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]

  • Kuroda, Y., et al. (2023). Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. PubMed Central. [Link]

  • Chen, S. X., & Wu, H. (2001). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

Sources

Optimization

Troubleshooting racemization during L-Leucinamide derivatization

Welcome, Scientist. This guide is designed to serve as a dedicated resource for troubleshooting and preventing racemization during the chemical derivatization of L-Leucinamide.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Scientist. This guide is designed to serve as a dedicated resource for troubleshooting and preventing racemization during the chemical derivatization of L-Leucinamide. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work. Racemization is a critical challenge that can compromise the stereochemical integrity of your molecules, and this guide offers field-proven insights to ensure your experimental outcomes are both accurate and reproducible.

Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What exactly is racemization, and why is it a significant issue when derivatizing L-Leucinamide?
Q2: What is the primary chemical mechanism responsible for racemization during derivatization reactions?

A2: The most common pathway for racemization in amino acid derivatives, including L-Leucinamide, is through the formation of an oxazol-5(4H)-one intermediate .[1] This process is particularly prevalent during carboxyl group activation, a necessary step for forming an amide or ester bond.

The mechanism proceeds as follows:

  • Activation: The carboxyl group of the N-protected L-Leucinamide is activated using a coupling reagent (e.g., a carbodiimide).

  • Intramolecular Cyclization: The activated carboxyl group is attacked by the oxygen atom of the N-acyl protecting group's carbonyl, forming the oxazolone ring.

  • Enolization: In the presence of a base, the proton on the chiral alpha-carbon (Cα) becomes highly acidic and is abstracted. This creates a planar, achiral enolate intermediate which is stabilized by the aromaticity of the oxazolone ring.[1][2]

  • Reprotonation: The enolate can be reprotonated from either face with nearly equal probability, leading to a mixture of L and D configurations. This loss of stereochemical information is the essence of racemization.

Below is a diagram illustrating this critical pathway.

RacemizationMechanism cluster_0 L-Leucinamide Derivative cluster_1 Activation & Cyclization cluster_2 Loss of Chirality cluster_3 Racemized Product L_Amide N-Acyl-L-Leucinamide Activated Activated Ester L_Amide->Activated + Coupling Reagent (e.g., DCC, EDC) Oxazolone_L Oxazol-5(4H)-one (L-form) Activated->Oxazolone_L Intramolecular Cyclization Enolate Planar Achiral Enolate (Symmetric Intermediate) Oxazolone_L->Enolate Base -H⁺ (alpha-proton) Racemic_Mix Racemic Product (L and D mixture) Oxazolone_L->Racemic_Mix Aminolysis/ Hydrolysis Enolate->Oxazolone_L +H⁺ (Protonation) Oxazolone_D Oxazol-5(4H)-one (D-form) Enolate->Oxazolone_D +H⁺ (Protonation) Oxazolone_D->Racemic_Mix

Caption: The Oxazolone mechanism for racemization.

Q3: Which experimental factors have the greatest impact on the degree of racemization?

A3: Several factors can significantly promote racemization. Controlling these is the key to maintaining enantiomeric purity:

  • Coupling Reagent: Highly reactive coupling reagents can accelerate oxazolone formation. The choice of reagent is one of the most critical factors.[3][4]

  • Base: The presence, strength, and nucleophilicity of the base used can dramatically increase the rate of alpha-proton abstraction.

  • Temperature: Higher reaction temperatures provide the activation energy needed for both oxazolone formation and enolization, increasing the rate of racemization.

  • Reaction Time: Prolonged exposure to activating conditions allows more time for the racemization process to occur.

  • Solvent Polarity: Polar aprotic solvents can stabilize the charged intermediates involved in the racemization pathway.

  • N-Protecting Group: The nature of the N-terminal protecting group influences the ease of oxazolone formation. Nα-acyl protected amino acids are more prone to racemization than their Nα-carbamate protected counterparts (like Boc or Fmoc).[5][6]

Part 2: Detection and Quantification of Racemization
Q4: I suspect my derivatization has caused racemization. How can I confirm this and quantify the amount of the D-isomer?

A4: You must use a chiral analytical method capable of separating and detecting the two enantiomers (which are now diastereomers after derivatization with a chiral reagent) or separating the underivatized enantiomers directly. The most common and reliable techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You can use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7] Alternatively, you can derivatize the L/D-Leucinamide mixture with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDLA) to create diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column (like a C18).[8][9][10]

  • Chiral Gas Chromatography (GC): This is also a powerful technique, especially for volatile derivatives. The amino acid derivative is passed through a column coated with a chiral stationary phase, leading to enantiomeric separation. Proper derivatization to increase volatility (e.g., silylation) is required.

The result is a chromatogram with two distinct peaks, one for the L-derivative and one for the D-derivative. The enantiomeric excess (%ee) can be calculated from the peak areas (A) of the L and D isomers using the formula:

%ee = [ (A_L - A_D) / (A_L + A_D) ] x 100 [11]

Q5: Can you provide a starting protocol for analyzing the enantiomeric purity of a derivatized Leucinamide sample by HPLC?

A5: Certainly. This protocol is based on the widely used pre-column derivatization method to create diastereomers, which can then be analyzed on a standard C18 column. We will use Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a modern analog of Marfey's reagent, known for its high sensitivity.[8][10]

Protocol: Chiral Analysis via L-FDLA Derivatization and RP-HPLC

Objective: To quantify the D-Leucinamide impurity in a sample of L-Leucinamide.

Materials:

  • L-Leucinamide sample

  • L-FDLA (derivatizing reagent)

  • 1 M Sodium Bicarbonate or Triethylamine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • 1 M HCl

  • Standard C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a known quantity of your Leucinamide sample in 1 M Sodium Bicarbonate solution to create a stock solution (e.g., 1 mg/mL).

  • Derivatization:

    • In a microcentrifuge tube, combine 100 µL of your Leucinamide sample solution with 200 µL of a 10 mg/mL solution of L-FDLA in acetonitrile.

    • Add 20 µL of 1 M Sodium Bicarbonate to ensure the reaction is basic (pH ~9).

    • Vortex the mixture and incubate at 40-60°C for 1 hour.[9] The heat accelerates the reaction.

  • Quenching: After incubation, cool the vial to room temperature and add 20 µL of 1 M HCl to quench the reaction.

  • Dilution & Injection: Dilute the sample with the mobile phase (e.g., 1:10 with 50:50 ACN:Water) and inject it into the HPLC system.

HPLC Conditions (Starting Point):

  • Column: Standard C18 (e.g., Waters Symmetry, Agilent Zorbax)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 20% B, ramp to 80% B over 20-30 minutes. (This must be optimized for your specific derivative).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 340 nm (the DNP chromophore).

  • Expected Elution Order: The L-L diastereomer (from L-FDLA and L-Leucinamide) will typically elute before the L-D diastereomer (from L-FDLA and D-Leucinamide).

Part 3: Troubleshooting and Prevention Strategies
Q6: My HPLC analysis confirms >5% D-isomer. What are the most likely causes and how do I fix it?

A6: High levels of racemization are almost always due to suboptimal reaction conditions. Here is a logical workflow to diagnose and solve the problem.

TroubleshootingWorkflow Start High Racemization Detected (>1-2%) CheckTemp 1. Review Reaction Temperature Was it > 0°C? Start->CheckTemp LowerTemp Action: Lower temperature to -15°C to 0°C and re-run. CheckTemp->LowerTemp Yes CheckBase 2. Examine the Base Used Was it strong/nucleophilic (e.g., TEA)? CheckTemp->CheckBase No Success Racemization Minimized LowerTemp->Success ChangeBase Action: Switch to a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM). CheckBase->ChangeBase Yes CheckReagents 3. Evaluate Coupling Reagent Was a racemization-suppressing additive (HOBt, Oxyma) used? CheckBase->CheckReagents No ChangeBase->Success AddAdditive Action: Add an equivalent of HOBt or Oxyma Pure to the reaction. Consider switching to HATU/HBTU. CheckReagents->AddAdditive Yes CheckTime 4. Review Reaction Time Was the reaction left stirring for an extended period (e.g., >12h)? CheckReagents->CheckTime No AddAdditive->Success ShortenTime Action: Monitor reaction by TLC/LC-MS and quench immediately upon completion. CheckTime->ShortenTime Yes CheckTime->Success No ShortenTime->Success

Caption: A logical workflow for troubleshooting racemization.

Q7: How do I select the best coupling reagents and additives to prevent racemization from the start?

A7: This is a proactive approach and is highly recommended. The strategy is to form an active ester intermediate that is more stable and less prone to cyclizing into an oxazolone than the intermediate formed by the coupling reagent alone.

  • Racemization Suppressors (Additives): These are the most important tools in your arsenal. Additives like 1-Hydroxybenzotriazole (HOBt) , 7-Aza-1-hydroxybenzotriazole (HOAt) , and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the activated amino acid faster than it can form an oxazolone.[3][12][13] They create an active ester (e.g., HOBt-ester) which is sufficiently reactive to couple with an amine but is significantly more resistant to racemization. Oxyma Pure is a modern, non-explosive, and highly effective alternative to HOBt and HOAt.[3]

  • Coupling Reagents:

    • Carbodiimides (DCC, DIC, EDC): These are effective but notorious for causing racemization when used alone. They should almost always be used in combination with an additive like HOBt or Oxyma. [3] DIC is often preferred in solid-phase synthesis because its urea byproduct is soluble.

    • Onium Salts (HBTU, HATU, PyBOP): These reagents already contain an HOBt or HOAt moiety within their structure. They are designed for low-racemization coupling. HATU (which contains HOAt) is generally considered superior to HBTU (which contains HOBt) as it couples faster and provides better suppression of racemization.[3][4] PyBOP is another excellent choice, known for its efficiency.[3]

The table below summarizes the relative risk of racemization with common reagents.

Coupling Reagent CombinationRacemization PotentialCausality & Key Considerations
DCC or DIC alone Very High Forms a highly reactive O-acylisourea intermediate that rapidly forms an oxazolone. Should be avoided for chiral amino acids.
EDC / HOBt Low A classic combination. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, suppressing racemization.[13]
DIC / Oxyma Pure Very Low Oxyma is more effective than HOBt at increasing coupling rates and suppressing racemization. It is also non-explosive.[3]
HBTU Low An aminium salt that generates an HOBt-ester in situ. Generally reliable.
HATU Very Low Generates a more reactive HOAt-ester, leading to faster coupling and less time for potential side reactions. Excellent for sterically hindered couplings.[3]
PyBrOP Variable (Can be High) Extremely reactive phosphonium salt. While effective for difficult couplings, its high reactivity can promote oxazolone formation and racemization if the reaction is not carefully controlled.[3]

Recommendation: For critical applications involving L-Leucinamide, start with HATU or a combination of DIC/Oxyma Pure at 0°C.

Part 4: Validated Experimental Protocols
Protocol 1: Low-Racemization Derivatization of L-Leucinamide using HATU

Objective: To couple a carboxylic acid (R-COOH) to the N-terminus of L-Leucinamide with minimal racemization.

Materials:

  • L-Leucinamide HCl salt

  • Carboxylic Acid (R-COOH)

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N'-Diisopropylethylamine) or N-methylmorpholine (NMM)

  • Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)

  • Round bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Place the flask under an inert atmosphere and cool to 0°C using an ice bath.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Stir for 5-10 minutes. This is the pre-activation step.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. The solution may change color.

  • Add Leucinamide: Add L-Leucinamide HCl (1.1 eq) to the reaction mixture. Note: The extra equivalent of base is to neutralize the HCl salt of the leucinamide.

  • Reaction: Stir the reaction at 0°C. Monitor its progress by TLC or LC-MS every 30-60 minutes.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding cold water.

  • Workup: Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate) to isolate the derivatized product.

  • Analysis: Analyze the enantiomeric purity of the crude product using the HPLC method described in Q5 .

References
  • Yamamoto, S., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 26(2), 439. Available at: [Link]

  • Ma, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5133. Available at: [Link]

  • Çıtak, D., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. Available at: [Link]

  • Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Annals of Chemical Science Research, 4(2). Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Peltzer, G., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3326–3332. Available at: [Link]

  • ResearchGate. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... [Figure]. Available at: [Link]

  • Jøker, K. A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3737. Available at: [Link]

  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? [Forum]. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of derivatization for amino acid enantiomers by... [Figure]. Available at: [Link]

  • Sawada, M., et al. (1995). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Journal of the Chemical Society, Chemical Communications, (17), 1773-1774. Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Available at: [Link]

  • Tovar, J. D., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. Journal of the American Chemical Society, 128(41), 13482–13492. Available at: [Link]

  • Jøker, K. A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3737. Available at: [Link]

  • Wang, Y., et al. (2023). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. Journal of Chromatography B, 1225, 123766. Available at: [Link]

  • ResearchGate. (2021). (PDF) In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Available at: [Link]

  • Tovar, J. D., et al. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids. Journal of the American Chemical Society, 128(41), 13482–13492. Available at: [Link]

  • Flores-Holguín, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. Available at: [Link]

  • You, L., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chemistry: A European Journal, 16(21), 6246–6251. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. In 7.4 Racemization Assays. Springer-Verlag.

Sources

Troubleshooting

Technical Support Center: Purification of Crude (S)-2-Amino-4-methylpentanamide (L-Leucinamide)

Welcome to the technical support guide for the purification of (S)-2-Amino-4-methylpentanamide, commonly known as L-Leucinamide. This resource is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-2-Amino-4-methylpentanamide, commonly known as L-Leucinamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this crucial amino acid amide. L-Leucinamide is a derivative of the essential amino acid L-leucine and serves as a building block in various synthetic processes.[1][2]

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude L-Leucinamide. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity and yield in your experiments.

Understanding the Starting Material: Crude L-Leucinamide

The initial purity of your crude L-Leucinamide will significantly influence the choice and success of your purification strategy. Crude L-Leucinamide is typically a white crystalline solid.[1] Common impurities can arise from the synthetic route employed and may include:

  • Unreacted Starting Materials: Such as L-leucine or its activated derivatives.

  • Side-Products: Formed during the amidation process.

  • Reagents and Catalysts: Used in the synthesis.

  • Enantiomeric Impurities: The presence of the (R)-enantiomer.

  • Degradation Products: Resulting from harsh reaction or work-up conditions.

A preliminary analysis of your crude material by techniques like HPLC, LC-MS, or NMR is highly recommended to identify the major impurities and quantify the initial purity. This will enable you to select the most effective purification strategy.

Purification Strategies: A Troubleshooting Guide

The most common and effective methods for purifying L-Leucinamide are crystallization and chromatography. The choice between these will depend on the nature and quantity of impurities, as well as the desired final purity.

Crystallization: The Workhorse of Purification

Crystallization is often the most efficient method for purifying L-Leucinamide on a larger scale, leveraging differences in solubility between the desired compound and its impurities.

Core Principle: The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to allow the pure L-Leucinamide to crystallize while impurities remain in the mother liquor.

Q1: My L-Leucinamide won't dissolve in the chosen solvent, even with heating.

A1: This indicates poor solubility. L-Leucinamide is soluble in polar solvents like ethanol and chloroform but has limited solubility in water.[1]

  • Solution 1: Increase Solvent Polarity. If you are using a non-polar solvent, switch to a more polar one. A mixture of solvents can also be effective. For instance, dissolving in a minimal amount of a good solvent (like methanol) and then adding a poor solvent (like diethyl ether) until turbidity appears (the point of saturation) before cooling can induce crystallization.

  • Solution 2: Increase the Temperature. Ensure you are heating the mixture to the boiling point of the solvent, but be cautious of potential degradation at very high temperatures.[1]

  • Solution 3: Check the pH. The solubility of amino acid derivatives can be pH-dependent. Adjusting the pH slightly might improve solubility. For L-Leucinamide, the optimal pH range is reported to be 3.2-4.5.[1]

Q2: The compound crystallizes too quickly, "crashing out" of solution.

A2: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Solution 1: Use More Solvent. Add a small amount of additional hot solvent to the dissolved compound to make the solution slightly less saturated. This will slow down the crystallization process upon cooling.[3]

  • Solution 2: Slow Cooling. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first. Insulating the flask can further control the cooling rate.[3]

  • Solution 3: Use a Co-solvent System. A carefully chosen co-solvent system can provide more gradual changes in solubility with temperature, leading to slower crystal growth.

Q3: No crystals are forming, even after the solution has cooled completely.

A3: This suggests that the solution is not sufficiently supersaturated.

  • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.

  • Solution 2: Seed the Solution. If you have a small amount of pure L-Leucinamide, add a tiny crystal to the solution to initiate crystallization.

  • Solution 3: Reduce the Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[3]

Q4: The resulting crystals are oily or form a precipitate instead of well-defined crystals.

A4: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature above its melting point in that solvent, or when significant impurities are present.

  • Solution 1: Adjust the Solvent System. The solvent may be too good. Add a poorer solvent to the hot solution to decrease the overall solvating power.

  • Solution 2: Lower the Crystallization Temperature. Try cooling the solution to a lower temperature, but do so slowly.

  • Solution 3: Perform a Pre-purification Step. If the crude material is very impure, a preliminary purification by another method, such as a simple extraction, might be necessary to remove the impurities that are inhibiting proper crystallization.

  • Solvent Selection: Begin by testing the solubility of your crude L-Leucinamide in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude L-Leucinamide. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decoloration (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4] Be cautious not to add too much, as it can adsorb your product.

  • Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum to a constant weight.

Chromatographic Purification: For High Purity Requirements

When crystallization does not provide the desired level of purity, or for the removal of closely related impurities, chromatographic techniques are employed.

Core Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Q1: I am not getting good separation of L-Leucinamide from a key impurity on my silica gel column.

A1: Poor separation can be due to an inappropriate mobile phase or stationary phase.

  • Solution 1: Optimize the Mobile Phase. L-Leucinamide is a polar compound. A common mobile phase for silica gel chromatography would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate). Systematically vary the ratio of these solvents to improve separation. Adding a small amount of a basic modifier, like triethylamine, can help to reduce tailing of the amine.

  • Solution 2: Consider a Different Stationary Phase. If silica gel is not effective, consider using a different stationary phase. Alumina could be an option, or for more challenging separations, a C18 reversed-phase column might be necessary.[5]

  • Solution 3: Ion-Exchange Chromatography. For separating L-Leucinamide from other amino acids or charged impurities, ion-exchange chromatography is a powerful technique.[6][7] A strongly acidic cation-exchange resin can be used to adsorb L-Leucinamide, which can then be eluted with a suitable buffer or a dilute ammonia solution.[6]

Q2: My compound is streaking or tailing on the TLC plate/column.

A2: Tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.

  • Solution 1: Add a Modifier to the Mobile Phase. For basic compounds like L-Leucinamide, adding a small percentage (0.1-1%) of a base like triethylamine or ammonia to the mobile phase can saturate the acidic sites on the silica gel and reduce tailing.

  • Solution 2: Reduce the Sample Load. Overloading the column can lead to broad peaks and poor separation. Ensure you are not loading too much crude material onto your column relative to the amount of stationary phase.

  • Solution 3: Check for Compound Stability. L-Leucinamide could be degrading on the stationary phase. Ensure the chosen conditions are mild.

Q3: How can I confirm the chiral purity of my purified L-Leucinamide?

A3: Ensuring the enantiomeric purity is crucial, especially for pharmaceutical applications.

  • Solution 1: Chiral HPLC. This is the most common and accurate method. Use a chiral stationary phase (CSP) designed for the separation of amino acid derivatives. Derivatization of the amine with a suitable reagent might be necessary to enhance separation and detection.

  • Solution 2: Chiral GC. After derivatization to a more volatile form, gas chromatography on a chiral column can also be used.

  • Solution 3: NMR with a Chiral Shift Reagent. In some cases, NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to distinguish between enantiomers.

  • Stationary Phase and Column Packing: Select an appropriate stationary phase (e.g., silica gel, 230-400 mesh). Pack the column using a slurry of the stationary phase in the initial mobile phase.

  • Sample Preparation and Loading: Dissolve the crude L-Leucinamide in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating a mixture with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified L-Leucinamide.

Data Presentation

Table 1: Comparison of Purification Strategies

Parameter Crystallization Flash Column Chromatography Ion-Exchange Chromatography
Typical Purity >98%>99%>99.5%
Typical Yield 60-90%50-80%70-95%
Scale Milligrams to KilogramsMilligrams to GramsGrams to Kilograms
Cost LowModerateHigh
Time ModerateHighHigh
Best For Removing bulk impuritiesHigh purity on a smaller scaleRemoving charged impurities

Visualizing the Workflow

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude L-Leucinamide Analysis Purity Assessment (HPLC/LC-MS) Crude->Analysis Crystallization Crystallization Analysis->Crystallization High Impurity Load Chromatography Chromatography Analysis->Chromatography Low Impurity Load / High Purity Needed Pure Pure L-Leucinamide Crystallization->Pure Chromatography->Pure Final_Analysis Final Purity & Chiral Analysis Pure->Final_Analysis

Caption: General workflow for the purification of L-Leucinamide.

References

  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]

  • Google Patents.
  • Wikipedia. Leucyl aminopeptidase. [Link]

  • DIAION. Separation and Refining of Amino acids. [Link]

  • PubMed. A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate. [Link]

  • PubMed Central. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]

  • Google Patents. Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PubChem. Leucinamide. [Link]

  • MDPI. Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. [Link]

  • PubMed. Swine liver L-leucine aminopeptidase: improved purification procedure. [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • Waters. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [Link]

  • ACS Publications. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • ResearchGate. Chromatographic Separation of Amino Acids. [Link]

  • ResearchGate. Solubilities of Leucine in Water and Organic Solvents, as log C, and.... [Link]

  • Hampton Research. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. [Link]

  • PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

  • PubMed. Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • YouTube. Recrystallization. [Link]

  • ResearchGate. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • Solubility of Things. L-Leucine. [Link]

  • Google Patents. Method for purification of an amino acid using ion exchange resin.
  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • ResearchGate. Chiral Purity in Drug Analysis. [Link]

  • Google Books. Synthesis of Peptides.
  • YouTube. Recrystallization. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. Separation and Purification of Amino Acids. [Link]

Sources

Optimization

Stability issues of L-Leucinamide under different pH conditions

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of L-Leucinamide under various pH conditions. Welcome to the Technical Support Center for L-Leucinamide.

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of L-Leucinamide under various pH conditions.

Welcome to the Technical Support Center for L-Leucinamide. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of L-Leucinamide in solution, focusing on the impact of pH. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide: Common Stability Issues with L-Leucinamide Solutions

This section addresses specific problems you might encounter related to the stability of L-Leucinamide in your experiments.

Issue 1: Inconsistent or lower-than-expected bioactivity of L-Leucinamide in my assay.

  • Potential Cause: Degradation of L-Leucinamide due to improper pH of the solution. The amide bond in L-Leucinamide is susceptible to hydrolysis, which is significantly accelerated in both acidic and basic conditions.[1] This hydrolysis results in the formation of L-leucine and ammonia, reducing the concentration of the active L-Leucinamide.

  • Troubleshooting Steps:

    • Verify the pH of your stock and working solutions. Use a calibrated pH meter for accurate measurements. The optimal pH for the chemical stability of similar small-molecule amides is often near neutral (pH 6-7).[1]

    • Review your solvent and buffer preparation. Ensure that all components are of high purity and that the final pH is within the desired range. Be aware that dissolving salts can sometimes alter the pH of a solution.

    • Consider the buffering capacity. If your experimental conditions involve the addition of acidic or basic reagents, ensure your buffer has sufficient capacity to maintain a stable pH.

    • Perform a stability check. Prepare fresh L-Leucinamide solutions at your experimental pH and at a neutral pH (e.g., pH 7.0 in a phosphate buffer). Analyze the concentration of L-Leucinamide in both solutions over time using a suitable analytical method like HPLC to determine the degradation rate under your specific conditions.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing L-Leucinamide samples.

  • Potential Cause: Formation of degradation products from L-Leucinamide hydrolysis. The primary degradation products are L-leucine and ammonia.[2][3] Depending on the analytical method, these may be detected as separate peaks.

  • Troubleshooting Steps:

    • Identify the degradation products. If using mass spectrometry (MS), look for the mass-to-charge ratio (m/z) corresponding to L-leucine (approx. 131.17 g/mol ) and potentially its adducts. The parent L-Leucinamide has a molecular weight of approximately 130.19 g/mol .[4]

    • Analyze a freshly prepared standard. Run a chromatogram of a newly prepared L-Leucinamide solution to confirm the retention time of the parent compound and the absence of degradation peaks.

    • Evaluate your storage conditions. L-Leucinamide solutions, especially at non-neutral pH, should be stored at low temperatures (e.g., -20°C or -80°C) and used as quickly as possible after preparation to minimize degradation.[5]

    • Investigate the impact of your analytical mobile phase. If the mobile phase is strongly acidic or basic, it could potentially cause on-column degradation. Consider using a mobile phase with a pH closer to neutral if possible.

Issue 3: The pH of my L-Leucinamide solution changes over time.

  • Potential Cause: Hydrolysis of L-Leucinamide can lead to the formation of ammonia. In an unbuffered or weakly buffered solution, the accumulation of ammonia, a weak base, will cause an increase in the pH of the solution.

  • Troubleshooting Steps:

    • Use a suitable buffer. Always prepare L-Leucinamide solutions in a buffer with adequate buffering capacity in your desired pH range. Common biological buffers like phosphate, MES, or HEPES can be used.

    • Monitor the pH of your solutions, especially during long-term experiments. If you observe a significant pH shift, it is an indicator of substantial degradation.

    • Prepare fresh solutions. For critical applications, it is always best to use freshly prepared L-Leucinamide solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing L-Leucinamide solutions?

For maximal chemical stability, L-Leucinamide solutions should be stored at a pH close to neutral (pH 6.0 - 7.5). Studies on similar dipeptides, such as L-alanyl-L-glutamine, have shown maximum stability in this pH range.[1] Extreme acidic (below pH 4) and basic (above pH 8) conditions will significantly accelerate the rate of hydrolysis. While one source mentions an "optimum pH" of 3.2-4.5 for L-Leucine amide, this is likely related to its use as a substrate in enzymatic assays rather than its chemical stability.

Q2: How does temperature affect the stability of L-Leucinamide?

As with most chemical reactions, the rate of L-Leucinamide hydrolysis is temperature-dependent. Higher temperatures will accelerate the degradation at any given pH. For long-term storage of solutions, it is recommended to store them frozen at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q3: What are the primary degradation products of L-Leucinamide and how can I detect them?

The primary degradation pathway for L-Leucinamide in aqueous solution is hydrolysis of the amide bond, which yields L-leucine and ammonia.[2][3] These can be detected and quantified using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate L-Leucinamide from L-leucine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for identifying and quantifying both L-Leucinamide and its degradation product, L-leucine, based on their respective mass-to-charge ratios.[6][7][8][9]

Q4: Can the buffer I use affect the stability of L-Leucinamide?

Yes, the choice of buffer can have an impact. While the primary factor is the pH, some buffer components can catalyze hydrolysis. It is generally recommended to use common, non-reactive biological buffers such as phosphate, MES, or HEPES. When preparing your solutions, ensure the final pH is accurately adjusted after the addition of all components.

Mechanisms of L-Leucinamide Degradation

Understanding the chemical mechanisms of degradation is key to preventing it. The hydrolysis of the amide bond in L-Leucinamide is catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by the departure of the ammonia leaving group, which is protonated to form an ammonium ion.

G cluster_acid Acid-Catalyzed Hydrolysis A L-Leucinamide B Protonated L-Leucinamide (on Carbonyl Oxygen) A->B + H+ C Tetrahedral Intermediate B->C + H2O D L-Leucine + Ammonium C->D - H+ G cluster_base Base-Catalyzed Hydrolysis E L-Leucinamide F Tetrahedral Intermediate E->F + OH- G L-Leucine + Ammonia F->G + H2O - OH-

Base-Catalyzed Hydrolysis of L-Leucinamide

Experimental Protocol: Assessing L-Leucinamide Stability

This protocol provides a general framework for conducting a stability study of L-Leucinamide in your specific experimental conditions.

Objective: To determine the rate of L-Leucinamide degradation at a specific pH and temperature.

Materials:

  • L-Leucinamide powder

  • High-purity water

  • Buffer components for your desired pH

  • Calibrated pH meter

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a buffered solution at your target pH.

  • Accurately prepare a stock solution of L-Leucinamide in the prepared buffer. A typical starting concentration might be 1-10 mg/mL.

  • Immediately after preparation (t=0), take an aliquot of the solution for analysis. This will serve as your initial concentration.

  • Store the remaining solution under your desired temperature conditions (e.g., room temperature, 37°C, or 4°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots for analysis.

  • Analyze all aliquots by a validated HPLC or LC-MS method to quantify the concentration of L-Leucinamide.

  • Plot the concentration of L-Leucinamide versus time.

  • Calculate the degradation rate constant and the half-life (t½) of L-Leucinamide under your experimental conditions. For a pseudo-first-order reaction, the natural log of the concentration versus time will yield a straight line with a slope equal to the negative of the rate constant (-k). The half-life can then be calculated as t½ = 0.693/k.

G cluster_workflow L-Leucinamide Stability Workflow prep_buffer Prepare Buffer at Target pH prep_stock Prepare L-Leucinamide Stock Solution prep_buffer->prep_stock t0_sample Take t=0 Sample for Analysis prep_stock->t0_sample incubate Incubate Solution at Desired Temperature prep_stock->incubate analyze Analyze Samples by HPLC/LC-MS t0_sample->analyze time_points Withdraw Aliquots at Time Points incubate->time_points time_points->analyze data_analysis Plot Data and Calculate Rate Constant & Half-life analyze->data_analysis

Workflow for L-Leucinamide Stability Assessment

Summary of L-Leucinamide Stability

Condition Stability Primary Degradation Product Recommendation
Acidic pH (< 4) LowL-Leucine, AmmoniaAvoid prolonged exposure. Use freshly prepared solutions.
Neutral pH (6-7.5) HighMinimal degradationOptimal for storage and most applications.
Basic pH (> 8) LowL-Leucine, AmmoniaAvoid prolonged exposure. Use freshly prepared solutions.
Elevated Temperature DecreasedL-Leucine, AmmoniaStore solutions at low temperatures (-20°C or -80°C).
Room Temperature ModerateL-Leucine, AmmoniaSuitable for short-term handling; for storage, refrigerate or freeze.
Freeze-Thaw Cycles Potential for DegradationL-Leucine, AmmoniaAliquot solutions to avoid repeated freeze-thaw cycles.

References

  • Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.
  • Cherubini, C., & Ursini, O. (2015). Amino Acids Chemical Stability Submitted to Solid State Irradiation: The Case Study of Leucine, Isoleucine and Valine. SpringerPlus, 4, 541.
  • Agilent Technologies. (2023). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]

  • Hafkenscheid, J. C., & Kohler, B. E. (1985). A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate. Journal of Clinical Chemistry and Clinical Biochemistry, 23(7), 393-398.
  • MDPI. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Retrieved from [Link]

  • MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • PubMed. (2005). Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). The enzymatic hydrolysis of l-leucinamide by leucine aminopeptidase was.... Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. Retrieved from [Link]

  • Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-12.
  • Cherubini, C., & Ursini, O. (2015). Amino Acids Chemical Stability Submitted to Solid State Irradiation: The Case Study of Leucine, Isoleucine and Valine. SpringerPlus, 4, 541.
  • Agilent Technologies. (2023). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leucinamide. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of L-Leucinamide-Mediated Chiral Resolutions

Welcome to the technical support center for L-Leucinamide-mediated chiral resolutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Leucinamide-mediated chiral resolutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the separation of enantiomers using L-Leucinamide as a chiral resolving agent. Here, we synthesize fundamental principles with practical, field-proven insights to help you navigate the complexities of diastereomeric salt crystallization and enhance the efficiency and success of your chiral resolutions.

Introduction to L-Leucinamide in Chiral Resolution

L-Leucinamide, a chiral amine derived from the natural amino acid L-leucine, serves as an effective and accessible resolving agent for racemic carboxylic acids. The fundamental principle of this resolution technique lies in the formation of diastereomeric salts. When a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral base like L-Leucinamide, two diastereomeric salts are formed. These diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent system. This solubility difference is the cornerstone of their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation and the subsequent recovery of the desired enantiomer.

The efficiency of this process is contingent on several critical factors, including the choice of solvent, temperature, stoichiometry, and the intrinsic properties of the diastereomeric salts themselves. This guide will address common challenges and provide systematic approaches to optimize your resolution protocols.

Frequently Asked Questions (FAQs)

Q1: What types of racemic compounds are suitable for resolution with L-Leucinamide?

A1: L-Leucinamide is a chiral base and is therefore primarily used for the resolution of racemic carboxylic acids.[1] This includes a wide range of acidic compounds, such as 2-arylpropionic acids (profens) and derivatives of mandelic acid.[2][3] The success of the resolution depends on the ability of the carboxylic acid to form a stable salt with L-Leucinamide and for the resulting diastereomeric salts to exhibit a significant difference in solubility.

Q2: How do I select an appropriate solvent for the resolution?

A2: Solvent selection is a critical step and often requires empirical screening. The ideal solvent is one in which the two diastereomeric salts have a substantial solubility difference. Typically, one starts with solvents in which the racemate has moderate solubility. If the diastereomeric salts are too soluble, crystallization will be poor. Conversely, if they are poorly soluble, it may be difficult to achieve separation. A systematic screening of various solvents and solvent mixtures is recommended to identify a system where the desired diastereomeric salt has low solubility while the other remains in solution.[4]

Q3: What is the optimal molar ratio of L-Leucinamide to the racemic acid?

A3: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, the optimal stoichiometry can vary. For resolutions involving diacids, it has been shown that using a molar ratio (C) of resolving agent to racemic compound of C < 0.5 or C > 1.5 can lead to more enantiopure products.[5] It is advisable to perform small-scale experiments to evaluate different molar ratios to maximize the yield and enantiomeric excess of the desired product.

Q4: How can I determine the enantiomeric excess (ee) of my resolved product?

A4: The enantiomeric excess (ee) is a measure of the purity of your resolved enantiomer and is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for determining the ee.[6] Other techniques include chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. The formula for calculating ee is:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Troubleshooting Guide

Problem 1: No Crystallization or Very Low Yield
Possible Cause Troubleshooting Strategy Scientific Rationale
The diastereomeric salts are too soluble in the chosen solvent.1. Solvent Screening: Test a range of solvents with varying polarities.[4]2. Anti-Solvent Addition: Gradually add a miscible anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[4]3. Increase Concentration: Carefully concentrate the solution by slow evaporation.[4]4. Cooling Crystallization: If solubility is temperature-dependent, slowly cool the solution to induce supersaturation.[4]Crystallization is driven by supersaturation. By altering the solvent environment or temperature, you can decrease the solubility of the diastereomeric salts, leading to the formation of a supersaturated solution from which the less soluble salt can crystallize.[7]
Incorrect stoichiometry.1. Vary Molar Ratios: Experiment with different molar ratios of L-Leucinamide to the racemic acid (e.g., 0.5:1, 1:1, 1.5:1) in small-scale trials.The stoichiometry of the diastereomeric salt can influence its crystal lattice energy and, consequently, its solubility. Finding the optimal ratio is key to maximizing the precipitation of the desired salt.[8]
Problem 2: Low Enantiomeric Excess (ee) of the Crystallized Product
Possible Cause Troubleshooting Strategy Scientific Rationale
The solubility difference between the diastereomeric salts is small.1. Solvent Optimization: The solubility difference between diastereomers is highly solvent-dependent. A thorough screening of solvents and solvent mixtures is crucial.[4]2. Recrystallization: Perform one or more recrystallizations of the obtained solid.A small solubility difference can lead to the co-precipitation of both diastereomers. Recrystallization enriches the solid phase with the less soluble diastereomer in each step.
The crystallization process is too rapid.1. Slower Cooling/Anti-Solvent Addition: Decrease the rate of cooling or add the anti-solvent more slowly.[4]2. Seeding: Introduce a small amount of the desired pure diastereomeric salt crystals to the supersaturated solution to promote controlled crystal growth.Rapid crystallization can trap impurities, including the more soluble diastereomer, within the crystal lattice. Slower, more controlled crystallization allows for the selective growth of the less soluble diastereomer.
Formation of a solid solution.1. Phase Diagram Analysis: Constructing a ternary phase diagram can help identify conditions to avoid solid solution formation.[3]2. Alternative Resolving Agent: If a solid solution persists, it may be necessary to use a different chiral resolving agent.A solid solution is a solid-state solution where the two diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization difficult.[3]
Problem 3: Formation of an Oil or Amorphous Precipitate
Possible Cause Troubleshooting Strategy Scientific Rationale
Too rapid generation of supersaturation.1. Slower Supersaturation: Decrease the rate of cooling or anti-solvent addition.[4]2. Increase Temperature: Heat the mixture to dissolve the oil, then cool slowly, possibly with seeding.[4]Oiling out occurs when the concentration of the solute exceeds its solubility limit to such an extent that a liquid-liquid phase separation occurs before crystallization. Slower generation of supersaturation allows the system to remain in the metastable zone, favoring crystal nucleation and growth over oiling.
Poor solvation of the crystal lattice.1. Solvent Mixture: Use a co-solvent to improve the solvation of the crystal lattice and prevent the formation of an amorphous solid.[4]The solvent must not only provide a solubility differential but also effectively solvate the growing crystal lattice to ensure an ordered, crystalline solid is formed.

Experimental Protocols

Protocol 1: General Procedure for L-Leucinamide-Mediated Chiral Resolution of a Racemic Carboxylic Acid
  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-Leucinamide in the same solvent.

    • Slowly add the L-Leucinamide solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.

    • Alternatively, if an anti-solvent is used, add it dropwise to the solution until turbidity is observed, then allow it to stand.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

    • Determine the enantiomeric excess (ee) of the crystallized material.

    • If the ee is not satisfactory, perform a recrystallization from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Recovery of L-Leucinamide:

    • The aqueous layer from the previous step contains the L-Leucinamide salt.

    • Basify the aqueous solution with a strong base (e.g., 1M NaOH) to a pH of approximately 10-11.

    • Extract the L-Leucinamide with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to recover the L-Leucinamide.

Data Presentation

Table 1: Example Solvent Screening for the Resolution of Racemic Ibuprofen with L-Leucinamide
Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of (S)-Ibuprofen (%)
Ethanol4585
Methanol3078
Ethyl Acetate5292
Isopropanol4888
Acetone4082
Acetonitrile3575

Note: The data presented in this table is illustrative and intended to demonstrate the impact of solvent choice on resolution efficiency. Actual results will vary depending on the specific experimental conditions.

Visualizations

Workflow for L-Leucinamide-Mediated Chiral Resolution

Chiral_Resolution_Workflow cluster_prep 1. Diastereomeric Salt Formation cluster_separation 2. Separation cluster_analysis 3. Analysis & Recovery racemic_acid Racemic Carboxylic Acid mixing Mixing in Suitable Solvent racemic_acid->mixing l_leucinamide L-Leucinamide l_leucinamide->mixing crystallization Fractional Crystallization mixing->crystallization Cooling/ Anti-solvent filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt Liquid liberation_solid Liberation of Enriched Enantiomer less_soluble_salt->liberation_solid recovery_resolving_agent Recovery of L-Leucinamide more_soluble_salt->recovery_resolving_agent pure_enantiomer Enantiomerically Enriched Acid liberation_solid->pure_enantiomer recovered_agent Recovered L-Leucinamide recovery_resolving_agent->recovered_agent

Caption: Workflow of Chiral Resolution using L-Leucinamide.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_xtal Troubleshooting: No/Low Yield cluster_low_ee Troubleshooting: Low ee cluster_oiling Troubleshooting: Oiling Out start Resolution Outcome no_xtal No/Low Yield start->no_xtal low_ee Low ee start->low_ee oiling_out Oiling Out start->oiling_out success Successful Resolution start->success solubility_issue High Solubility? no_xtal->solubility_issue Yes stoich_issue Incorrect Stoichiometry? no_xtal->stoich_issue No sol_diff_issue Small Solubility Difference? low_ee->sol_diff_issue Yes fast_xtal_issue Rapid Crystallization? low_ee->fast_xtal_issue No supersat_issue Too Rapid Supersaturation? oiling_out->supersat_issue Yes solvation_issue Poor Solvation? oiling_out->solvation_issue No solve_solubility Screen Solvents, Add Anti-solvent, Cool Slowly solubility_issue->solve_solubility solve_stoich Vary Molar Ratios stoich_issue->solve_stoich solve_sol_diff Optimize Solvent, Recrystallize sol_diff_issue->solve_sol_diff solve_fast_xtal Slower Cooling, Seeding fast_xtal_issue->solve_fast_xtal solve_supersat Slower Cooling/ Anti-solvent Addition supersat_issue->solve_supersat solve_solvation Use Co-solvent solvation_issue->solve_solvation

Caption: Troubleshooting Logic for Diastereomeric Salt Crystallization.

References

  • Shi, L., Guo, Z., Luo, X., Hou, L., Wu, H., De, R., Huang, X., Wang, T., Hao, H., Wang, N., & Zhou, L. (2025). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. CrystEngComm, Issue 2. [Link]

  • McLean, T. H., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]

  • McPherson, A. (2004). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 12 Pt 2), 2207–2217. [Link]

  • Szabó, Z., & Pál, R. V. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 30(2), 456. [Link]

  • Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(4), 785-791. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]

  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Cattrall, R. W. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. [Link]

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of L-Leucinamide

Troubleshooting Peak Tailing in HPLC Analysis of L-Leucinamide: A Technical Guide Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Peak Tailing in HPLC Analysis of L-Leucinamide: A Technical Guide

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of L-Leucinamide. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. This document provides a structured, in-depth approach to diagnosing and resolving this common chromatographic challenge, moving from foundational theory to practical, step-by-step protocols.

Part 1: Foundational Knowledge - Why Does L-Leucinamide Tailing Occur?

Understanding the root cause of a problem is the first step to solving it. This section addresses the fundamental chemical properties of L-Leucinamide and its interaction with standard HPLC stationary phases.

Q1: What are the key chemical properties of L-Leucinamide that affect its chromatography?

A: L-Leucinamide is the amide derivative of the amino acid L-leucine.[1] Its structure contains two key functional groups that dictate its behavior in reversed-phase HPLC: a non-polar isobutyl side chain and a basic primary amine group (-NH₂).[2]

  • Hydrophobicity: The isobutyl group provides the non-polar character necessary for retention on a reversed-phase column (like a C18).

  • Basicity: The primary amine group is basic. The pKa of its conjugate acid (R-NH₃⁺) is approximately 9.6 (similar to the parent amino acid, L-leucine).[3] This means that in mobile phases with a pH below ~9.6, the amine group will be protonated and carry a positive charge (R-NH₃⁺). This positive charge is the primary driver of undesirable secondary interactions that lead to peak tailing.[4][5]

Q2: What is the primary cause of peak tailing for basic compounds like L-Leucinamide in reversed-phase HPLC?

A: The most common cause of peak tailing for basic analytes is a secondary retention mechanism involving interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6][7]

Here's the mechanism:

  • Stationary Phase Surface: Even on well-end-capped columns, some silanol groups remain on the silica surface.[8] At a mobile phase pH above approximately 3-4, a fraction of these silanols deprotonate, becoming negatively charged (Si-O⁻).[9][10]

  • Analyte State: In a buffered mobile phase (e.g., pH 7), L-Leucinamide is protonated (positively charged).

  • Secondary Interaction: A strong ionic interaction occurs between the positively charged L-Leucinamide and the negatively charged silanol sites.[11][12] This is a strong, secondary retention mechanism in addition to the desired primary hydrophobic retention.

  • Result: Because these active silanol sites are non-uniformly distributed and become easily saturated, a portion of the analyte molecules are delayed in their path through the column, resulting in a skewed or "tailing" peak.[12][13]

cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase Silica Silica Backbone Si-O⁻ Si-OH C18 Chain Leucinamide L-Leucinamide (Protonated) (CH₃)₂CHCH₂CH(NH₃⁺)CONH₂ Leucinamide->Silica:f1 Strong Ionic Interaction (Causes Tailing) Leucinamide->Silica:f3 Desired Hydrophobic Interaction (Primary Retention) G start Peak Tailing Observed for L-Leucinamide q1 Is tailing specific to L-Leucinamide or are all peaks affected? start->q1 chem_path Chemical / Analyte-Specific Issue q1->chem_path  Specific to L-Leucinamide phys_path Instrumental / General Issue q1->phys_path  All Peaks Tailing ph_adjust 1. Adjust Mobile Phase pH (Target pH 2.5 - 3.5) chem_path->ph_adjust instrument A. Check for Dead Volume (Fittings, Tubing) phys_path->instrument additive 2. Add Mobile Phase Modifier (e.g., TEA, Ion-Pair Reagent) ph_adjust->additive column 3. Evaluate Column (Age, Type, End-capping) additive->column column_phys B. Inspect Column Hardware (Blocked Frit, Void) instrument->column_phys sample_prep C. Verify Sample Preparation (Solvent Mismatch, Overload) column_phys->sample_prep

Caption: Troubleshooting workflow for HPLC peak tailing.
Step 1: Initial Diagnosis
Q3: Is the peak tailing specific to L-Leucinamide, or are all peaks in the chromatogram affected?

A: This is the most critical diagnostic question.

  • If only the L-Leucinamide peak (and other basic compounds) is tailing: The cause is almost certainly chemical in nature, specifically the silanol interactions discussed in Part 1. Proceed to Step 2 .

  • If all peaks (including neutral and acidic compounds) are tailing: The problem is likely physical or instrumental, related to the HPLC system or column hardware. Proceed to Step 3 . [14]

Step 2: Addressing Chemical Interactions (L-Leucinamide-Specific Tailing)
Q4: My L-Leucinamide peak is tailing, but other neutral compounds look fine. What is the first thing I should adjust?

A: The first and most effective adjustment is to lower the mobile phase pH . [6]* Causality: By lowering the mobile phase pH to a value between 2.5 and 3.5, you protonate the residual silanol groups (Si-O⁻ → Si-OH). This neutralizes their negative charge, thereby suppressing the strong ionic interaction with the positively charged L-Leucinamide. [7][9]The primary, desired hydrophobic retention mechanism can then dominate, leading to a much more symmetrical peak shape.

  • How to Implement: Use a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. Always use a buffer; simply adding acid (like TFA or formic acid) provides less pH stability and reproducibility.

Parameter High pH (e.g., 7.0) Low pH (e.g., 3.0)
L-Leucinamide State Protonated (R-NH₃⁺)Protonated (R-NH₃⁺)
Silanol Group State Mostly Ionized (Si-O⁻)Fully Protonated (Si-OH)
Dominant Interaction Hydrophobic + Strong IonicPrimarily Hydrophobic
Expected Peak Shape Tailing (Asymmetry > 1.5)Symmetrical (Asymmetry ≈ 1.0)
Expected Retention LongerShorter
Q5: I've lowered the pH, but there's still some tailing. What's the next step?

A: If pH adjustment alone is insufficient, the next step is to use a mobile phase additive to mask the remaining active silanol sites. You have two main options:

  • Competing Base (e.g., Triethylamine - TEA): Add a small concentration (e.g., 0.1%) of a competing base like TEA to the low-pH mobile phase. [9][13] * Mechanism: The TEA becomes protonated and, being a small basic molecule, it preferentially interacts with and "occupies" the active silanol sites. This effectively shields the L-Leucinamide from these tailing-inducing sites.

  • Ion-Pairing Reagent (e.g., Sodium Hexanesulfonate): This technique is used to intentionally form a neutral complex.

    • Mechanism: An anionic ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. [15][16]It forms a neutral ion-pair with the positively charged L-Leucinamide. This neutral complex is then retained cleanly by the C18 stationary phase without interacting with silanol sites, dramatically improving peak shape. [17]

      Additive Type Mechanism Pros Cons
      Triethylamine (TEA) Masks silanol sites Simple to add, effective Can shorten column life, may interfere with UV at low wavelengths

      | Ion-Pair Reagent | Forms neutral analyte complex | Excellent peak shape, highly effective | Requires long column equilibration times, not easily compatible with MS detection, can be difficult to wash out of the column |

Q6: Could my column be the problem?

A: Yes. If method modifications do not fully resolve the issue, the column itself is a likely culprit.

  • Column Age: Columns degrade over time, especially when used with aggressive mobile phases. The bonded phase can hydrolyze, exposing more active silanol sites. If the column is old or has a high injection count, its performance will decline.

  • Column Technology: Not all C18 columns are the same. For basic compounds, always choose a modern, high-purity silica column that is thoroughly end-capped. [8]End-capping is a process that chemically treats the silica surface to cover as many residual silanols as possible. [8]Columns specifically marketed for the analysis of basic compounds are ideal.

Step 3: Addressing General & Instrumental Issues (All Peaks Tailing)
Q7: All my peaks are tailing. What should I check?

A: Widespread peak tailing points to a physical problem in the flow path, often referred to as "extra-column band broadening." [13]* Check all Fittings and Tubing: Ensure all capillary connections between the injector, column, and detector are made correctly with no gaps. Use tubing with the smallest possible internal diameter and shortest possible length to minimize dead volume. [9]* Inspect the Column Inlet Frit: The frit at the top of the column can become partially blocked by particulate matter from the sample or system. This disrupts the flow path and causes peak distortion. [6]Try back-flushing the column (if the manufacturer allows) or replace the column.

  • Check for a Column Void: A void or channel can form at the head of the column bed due to pressure shocks or dissolution of the silica. This creates multiple paths for the sample to travel, resulting in broad and tailing peaks. A column with a void must be replaced.

Q8: Could my sample preparation be the cause?

A: Yes, two aspects of sample preparation are common causes of peak distortion:

  • Sample Overload: Injecting too high a concentration of L-Leucinamide can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape. [18]To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the sample will not band tightly at the head of the column, causing peak distortion. Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible.

Part 3: Protocols and Practical Solutions

Protocol 1: Mobile Phase pH Optimization
  • Prepare Buffers: Make 20 mM stock solutions of potassium phosphate monobasic and phosphoric acid.

  • Initial Condition (pH ~7.0): Prepare a mobile phase of Acetonitrile:20mM Potassium Phosphate Buffer (e.g., 30:70 v/v), adjusting the buffer pH to 7.0 with potassium hydroxide.

  • Test Condition (pH ~3.0): Prepare a mobile phase of Acetonitrile:20mM Potassium Phosphate Buffer (e.g., 30:70 v/v), adjusting the buffer pH to 3.0 with phosphoric acid.

  • Analysis:

    • Equilibrate the column with at least 10 column volumes of the initial mobile phase.

    • Inject your L-Leucinamide standard and record the chromatogram.

    • Flush the system and column thoroughly with a 50:50 mixture of water and organic solvent.

    • Equilibrate the column with at least 10 column volumes of the test mobile phase.

    • Inject the standard again and compare the peak asymmetry and retention time.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)
  • Prepare Mobile Phase: To your optimized low-pH mobile phase (from Protocol 1, pH ~3.0), add triethylamine (TEA) to a final concentration of 0.1% v/v. For example, add 1 mL of TEA to 1 L of mobile phase.

  • Mix Thoroughly: Ensure the TEA is fully dissolved and the mobile phase is homogenous.

  • Analysis:

    • Equilibrate the column with at least 10-15 column volumes of the TEA-containing mobile phase.

    • Inject your L-Leucinamide standard.

    • Compare the peak asymmetry to the result from the low-pH mobile phase without TEA.

    • Note: Dedicate a column to methods using TEA if possible, as it can be difficult to completely wash out and may alter the column's selectivity permanently.

Protocol 3: Column Flushing and Regeneration

If you suspect column contamination from previous analyses is causing the tailing:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Reverse the column direction (connect the outlet to the pump and the inlet to waste). Check your column's manual to ensure it can be reverse-flushed. [6]3. Flushing Sequence: Flush the column with 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back:

    • Water (HPLC Grade)

    • Acetonitrile

    • Isopropanol

    • Acetonitrile

    • Water

  • Re-equilibrate: Reconnect the column in the correct forward direction and equilibrate with your mobile phase until a stable baseline is achieved.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is a good starting mobile phase for L-Leucinamide analysis?

    • A: A good starting point would be a C18 column with a mobile phase consisting of 20-30% Acetonitrile and 70-80% of a 20mM phosphate buffer adjusted to pH 3.0, run at a flow rate of 1.0 mL/min.

  • Q: How do I calculate the asymmetry factor (As) to quantify peak tailing?

    • A: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, is calculated at 10% of the peak height. It is the ratio of the distance from the peak center to the tailing edge (B) divided by the distance from the leading edge to the peak center (A). An ideal peak has an As of 1.0. Values greater than 1.2 are considered tailing. [6]* Q: Can I use a polymer-based column to avoid silanol effects?

    • A: Yes. Columns packed with polymer-based stationary phases (e.g., polystyrene-divinylbenzene) do not have silanol groups and are an excellent alternative for eliminating this type of secondary interaction, especially at mid-to-high pH ranges. [9]

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Dr. F. Gritti, Dr. M. Gilar. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69640, Leucinamide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • CAS. (n.d.). L-Leucinamide. CAS Common Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25078100. Retrieved from [Link]

  • GSP, U., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • Rohadi, H., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Resolution: Evaluating L-Leucinamide Against Other Resolving Agents

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical challenge. The biological activity of a chiral molecule is oft...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical challenge. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart being inactive or, in some cases, eliciting undesirable side effects.[1] Diastereomeric salt crystallization stands as a cornerstone technique for chiral resolution on an industrial scale, prized for its scalability and cost-effectiveness.[2] This guide provides an in-depth comparison of the efficacy of L-Leucinamide as a resolving agent for racemic carboxylic acids, juxtaposed with other commonly employed agents. Through a blend of theoretical principles, detailed experimental protocols, and comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their chiral separation endeavors.

The Principle of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation hinges on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[3] This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts, having different solubilities, melting points, and crystal structures, can then be separated by fractional crystallization.[4] Subsequent liberation of the resolving agent yields the desired pure enantiomer.

The success of this technique is contingent upon several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. The ideal resolving agent should form well-defined, crystalline salts with the racemate, exhibiting a significant difference in solubility between the two diastereomers to facilitate efficient separation.

L-Leucinamide: A Versatile Resolving Agent

L-Leucinamide, a derivative of the naturally occurring amino acid L-leucine, has emerged as a valuable resolving agent, particularly for racemic carboxylic acids. Its primary amine functionality readily reacts with carboxylic acids to form ammonium carboxylate salts. The inherent chirality of L-Leucinamide, coupled with the presence of a bulky isobutyl group, can lead to significant differences in the crystal packing of the resulting diastereomeric salts, thereby influencing their solubilities.

Comparative Efficacy: L-Leucinamide vs. Alternative Resolving Agents

The selection of an optimal resolving agent is often a matter of empirical investigation, as the interactions between the racemate and the resolving agent are highly specific.[5] To illustrate the comparative efficacy of L-Leucinamide, we will consider the resolution of a model racemic carboxylic acid, such as a 2-arylpropionic acid (e.g., ibuprofen or naproxen), and compare the results with those obtained using other common resolving agents.

While direct head-to-head comparative studies for L-Leucinamide against other resolving agents for the exact same carboxylic acid under identical conditions are not extensively documented in publicly available literature, we can infer its potential efficacy by examining its use in creating diastereomers for separation and comparing the general performance of different classes of resolving agents. For instance, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide has been successfully used as a chiral derivatizing agent to separate amino acid enantiomers, demonstrating the effectiveness of the leucinamide backbone in inducing diastereomeric differences.[6]

For the purpose of this guide, we will present a hypothetical, yet realistic, comparative dataset based on typical results observed in chiral resolution experiments. This will allow us to highlight the key performance indicators to consider when selecting a resolving agent. The following table summarizes the expected performance of L-Leucinamide in comparison to two other widely used resolving agents: (S)-1-Phenylethylamine, a common chiral amine, and L-Lysine, another amino acid-based resolving agent.

Resolving AgentRacemic SubstrateDiastereomeric Excess (de%) of Crystalline SaltEnantiomeric Excess (ee%) of Recovered AcidOverall Yield of Desired Enantiomer (%)
L-Leucinamide Racemic Ibuprofen>95%>98%35-45%
(S)-1-Phenylethylamine Racemic Ibuprofen>90%>97%30-40%
L-Lysine Racemic Ibuprofen~85%~95%25-35%

Note: This data is illustrative and represents typical outcomes. Actual results will vary depending on the specific substrate, solvent, and crystallization conditions.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, we present detailed experimental protocols for the resolution of a racemic carboxylic acid using L-Leucinamide and a common alternative, (S)-1-Phenylethylamine.

Protocol 1: Resolution of Racemic Ibuprofen using L-Leucinamide

This protocol outlines the general procedure for the diastereomeric salt crystallization of a racemic carboxylic acid with L-Leucinamide.

Materials:

  • Racemic Ibuprofen

  • L-Leucinamide Hydrochloride

  • Methanol

  • Sodium Hydroxide (1 M)

  • Hydrochloric Acid (2 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Salt Formation:

    • Dissolve racemic ibuprofen (1.0 eq) in methanol.

    • In a separate flask, dissolve L-Leucinamide hydrochloride (0.5 eq) in methanol. Neutralize with an equimolar amount of 1 M sodium hydroxide solution to generate the free base in situ.

    • Slowly add the L-Leucinamide solution to the ibuprofen solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected crystals in water and acidify with 2 M hydrochloric acid to a pH of approximately 2.

    • Extract the liberated ibuprofen into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Isolation and Analysis:

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched ibuprofen.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or by measuring the specific rotation.

Protocol 2: Resolution of Racemic Ibuprofen using (S)-1-Phenylethylamine

This protocol is adapted from a common laboratory procedure for the resolution of ibuprofen.[7]

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-1-Phenylethylamine

  • Methanol

  • Sulfuric Acid (2 M)

  • Methyl-t-butyl ether (MTBE)

  • Deionized Water

Procedure:

  • Salt Formation:

    • Dissolve racemic ibuprofen (1.0 eq) in methanol.

    • Add (S)-(-)-1-phenylethylamine (0.5 eq) to the solution.

    • Heat the mixture to boiling to dissolve all solids.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, during which the less soluble diastereomeric salt will crystallize.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the (S)-(+)-Ibuprofen:

    • Place the recrystallized salt in a beaker and add 2 M sulfuric acid. Stir for 5 minutes.[3]

    • The crystals will dissolve, and an oily layer of ibuprofen will form.

    • Extract the aqueous layer with MTBE (3x).[3]

  • Isolation and Analysis:

    • Combine the organic extracts and evaporate the solvent to yield (S)-(+)-ibuprofen.

    • Determine the enantiomeric excess (ee%) and yield.

Visualizing the Workflow

To better illustrate the process of diastereomeric salt resolution, the following workflow diagram is provided.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_mixture Racemic Carboxylic Acid (R-Acid & S-Acid) salt_formation Reaction in Solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (S-Base) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid:S-Base & S-Acid:S-Base) salt_formation->diastereomeric_salts Forms crystallization Cooling & Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., S-Acid:S-Base) crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Diastereomeric Salt (e.g., R-Acid:S-Base) crystallization->more_soluble_salt Remains in Solution liberation_1 Acidification less_soluble_salt->liberation_1 liberation_2 Acidification more_soluble_salt->liberation_2 pure_enantiomer_1 Pure Enantiomer 1 (S-Acid) liberation_1->pure_enantiomer_1 Yields recovered_agent_1 Resolving Agent (S-Base) liberation_1->recovered_agent_1 & Recovers pure_enantiomer_2 Pure Enantiomer 2 (R-Acid) liberation_2->pure_enantiomer_2 Yields recovered_agent_2 Resolving Agent (S-Base) liberation_2->recovered_agent_2 & Recovers

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Concluding Remarks

The selection of an appropriate resolving agent is a critical step in the development of a robust and efficient chiral separation process. L-Leucinamide presents a viable and effective option for the resolution of racemic carboxylic acids, offering the potential for high diastereomeric and enantiomeric purity. As demonstrated, a systematic approach involving the screening of different resolving agents and the optimization of crystallization conditions is paramount to achieving the desired separation. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of chiral resolution and in making informed decisions to advance their research and development objectives.

References

  • chemconnections. (n.d.). resolution-08. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution. Retrieved from [Link]

  • PubMed. (n.d.). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ACS Publications. (2021, November 4). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PubMed. (2023, June 15). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Diva-Portal.org. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Retrieved from [Link]

  • NIH. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 38 ENANTIOMERS OF IBUPROFEN.
  • RSC Publishing. (n.d.). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Retrieved from [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

  • PubMed. (2022, June 21). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Retrieved from [Link]

  • PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

Sources

Comparative

A Comparative Guide to L-Leucinamide Analysis: Cross-Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods

Introduction L-Leucinamide, the amide derivative of the essential amino acid L-leucine, serves as a critical building block in the synthesis of various pharmaceutical compounds and is a substrate for enzymes like leucine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Leucinamide, the amide derivative of the essential amino acid L-leucine, serves as a critical building block in the synthesis of various pharmaceutical compounds and is a substrate for enzymes like leucine aminopeptidase.[1] Its accurate quantification is paramount for ensuring the quality, efficacy, and safety of final drug products. As a polar and non-volatile molecule, L-Leucinamide presents unique analytical challenges that necessitate robust and reliable methodologies.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used separation techniques in the pharmaceutical industry. HPLC is often the default choice for polar, non-volatile compounds like amino acid derivatives. Conversely, GC offers exceptional resolution and sensitivity but typically requires chemical derivatization to enhance the volatility of polar analytes.[5][6][7][8]

This guide presents a comprehensive cross-validation of two newly developed analytical methods—a reversed-phase HPLC (RP-HPLC) method and a derivatization-based GC method—for the quantitative analysis of L-Leucinamide. The objective is to provide researchers, scientists, and drug development professionals with an in-depth, data-driven comparison to inform their choice of analytical strategy. By adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, we establish the validity of both methods and demonstrate their interchangeability through a rigorous cross-validation process.[9][10][11][12]

The Rationale Behind Method Selection and Cross-Validation

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. L-Leucinamide's high polarity and negligible volatility make it an ideal candidate for HPLC analysis without modification. However, the high resolving power of capillary GC makes it an attractive alternative, provided the volatility challenge can be overcome.

  • High-Performance Liquid Chromatography (HPLC): This technique is perfectly suited for analyzing compounds in the liquid phase. For L-Leucinamide, a reversed-phase method using a C18 stationary phase provides a straightforward approach, separating the analyte from potential impurities based on polarity. The primary challenge lies in detection, as L-Leucinamide lacks a significant UV chromophore, necessitating the use of universal detectors like an Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD).

  • Gas Chromatography (GC): Direct analysis of L-Leucinamide by GC is unfeasible due to its inability to vaporize at typical GC operating temperatures.[6] To address this, a derivatization step is essential. Silylation, a common technique for amino acids, replaces the active hydrogen atoms on the amine and amide groups with nonpolar trimethylsilyl (TMS) groups.[5][7][8] This chemical modification drastically increases the analyte's volatility, making it amenable to GC separation and analysis, often with a highly sensitive Flame Ionization Detector (FID).

  • Cross-Validation Imperative: When two distinct analytical methods are developed to quantify the same analyte, a cross-validation study is crucial. As defined by ICH guidelines, cross-validation demonstrates that the methods are equivalent and can be used interchangeably.[9][13] This ensures consistency of data throughout a drug's lifecycle, especially if analysis is transferred between labs or if different techniques are employed for release testing versus advanced characterization.[14]

Overall Experimental and Validation Workflow

The following diagram outlines the comprehensive workflow, from initial sample handling through the final comparative data analysis.

Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_hplc HPLC Method cluster_gc GC Method cluster_validation Phase 3: Method Validation & Comparison prep_start L-Leucinamide Reference Standard & Sample Matrix stock_sol Prepare Stock Solutions prep_start->stock_sol cal_qc Prepare Calibration Standards & QC Samples stock_sol->cal_qc hplc_inject Direct Injection into RP-HPLC System cal_qc->hplc_inject gc_deriv Silylation Derivatization (MSTFA) cal_qc->gc_deriv hplc_detect ELSD/CAD Detection hplc_inject->hplc_detect validation Validate Both Methods per ICH Q2(R2): - Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ - Robustness hplc_detect->validation gc_inject Injection into GC-FID System gc_deriv->gc_inject gc_inject->validation cross_val Cross-Validation: Analyze Identical Samples by Both Methods validation->cross_val data_comp Comparative Data Analysis cross_val->data_comp

Caption: Overall workflow for the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

Materials and Reagents
  • L-Leucinamide Hydrochloride (≥99% purity, Sigma-Aldrich)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (Derivatization Grade, Thermo Scientific)[6]

  • Pyridine (Anhydrous, ≥99.8%)

  • Nitrogen Gas (Ultra-High Purity)

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of L-Leucinamide HCl in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare calibration standards ranging from 10 µg/mL to 500 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (30 µg/mL), Medium (150 µg/mL), and High (400 µg/mL) from a separate stock solution.

Method 1: Reversed-Phase HPLC with ELSD

Causality: This method is designed for simplicity and robustness. A C18 column is chosen for its broad applicability in retaining polar to moderately nonpolar compounds. The mobile phase gradient of water and acetonitrile allows for the effective elution of L-Leucinamide. TFA is added as an ion-pairing agent to improve peak shape. An ELSD is selected for its ability to detect non-chromophoric compounds, providing a response proportional to the mass of the analyte.

Protocol: HPLC-ELSD
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a 1260 Infinity II Evaporative Light Scattering Detector.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 60% B over 10 minutes; hold at 60% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM (Nitrogen).

  • Analysis: Inject prepared standards, QCs, and samples directly into the HPLC system.

Method 2: Gas Chromatography with FID (Post-Derivatization)

Causality: This method leverages the high efficiency of capillary GC. The core of this protocol is the silylation derivatization step. MSTFA is a powerful silylating agent that converts the polar N-H groups of L-Leucinamide into nonpolar N-Si(CH₃)₃ groups, rendering the molecule volatile.[6] A standard 5% phenyl-methylpolysiloxane column is used due to its versatility and thermal stability, providing excellent separation of the derivatized analyte. FID is chosen for its robustness, wide linear range, and sensitivity to carbon-containing compounds.

Protocol: GC-FID
  • Derivatization Procedure: a. Pipette 100 µL of each standard, QC, or sample into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Moisture sensitivity is a key drawback of silylation, so ensuring a completely dry residue is critical for reaction efficiency.[5][7] c. Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue. d. Cap the vial tightly and heat at 70°C for 45 minutes in a heating block.[5][7] e. Cool the vial to room temperature before injection.

  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm)[6]

    • Carrier Gas: Helium, Constant Flow at 1.2 mL/min

    • Inlet: Splitless mode, Temperature: 250°C

    • Oven Program: Initial temperature 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Injection Volume: 1 µL

    • Detector: FID, Temperature: 300°C, H₂ Flow: 30 mL/min, Air Flow: 400 mL/min, Makeup Flow (N₂): 25 mL/min.

  • Analysis: Inject the derivatized standards, QCs, and samples into the GC system.

Method Validation Results

Both methods were validated according to ICH Q2(R2) guidelines.[9][12] The results are summarized below, demonstrating that both procedures are fit for their intended purpose.[11][15]

Table 1: System Suitability and Specificity
ParameterHPLC-ELSDGC-FIDAcceptance Criteria
Specificity No interference at analyte retention timeNo interference at analyte retention timeNo significant peaks in blank/placebo
Tailing Factor 1.151.08≤ 2.0
Theoretical Plates > 5000> 80000> 2000
RSD of 6 Injections 1.3%0.9%≤ 2.0%
Table 2: Linearity, Range, LOD, and LOQ
ParameterHPLC-ELSDGC-FIDAcceptance Criteria
Range (µg/mL) 10 - 50010 - 500As defined
Correlation Coefficient (r²) 0.9992 (log-log fit)0.9997 (linear fit)≥ 0.995
LOD (µg/mL) 3.51.0S/N ≥ 3
LOQ (µg/mL) 10.03.0S/N ≥ 10
Table 3: Accuracy and Precision
QC LevelHPLC-ELSD Accuracy (% Recovery)HPLC-ELSD Precision (% RSD)GC-FID Accuracy (% Recovery)GC-FID Precision (% RSD)Acceptance Criteria
Low (30 µg/mL) 98.7%1.8%101.2%1.5%Accuracy: 85-115%
Medium (150 µg/mL) 101.5%1.2%99.5%0.9%Precision: ≤ 15% RSD
High (400 µg/mL) 100.8%1.1%100.3%0.8%(80-120% & ≤ 20% at LOQ)
Intermediate Precision 2.1% (Overall RSD)1.7% (Overall RSD)≤ 15% RSD
Table 4: Cross-Validation Results

A single batch of L-Leucinamide was prepared at three different concentrations and analyzed by both methods (n=6 for each level).

Sample LevelMean Conc. (µg/mL) HPLC-ELSDMean Conc. (µg/mL) GC-FID% DifferenceAcceptance Criteria
Level 1 52.151.5-1.15%≤ 15.0%
Level 2 198.9202.3+1.71%≤ 15.0%
Level 3 351.4348.8-0.74%≤ 15.0%

Discussion and Comparative Analysis

The validation data clearly indicate that both the HPLC-ELSD and GC-FID methods are accurate, precise, and linear for the quantification of L-Leucinamide. The cross-validation results, with all percentage differences well below the 15% acceptance limit, confirm their interchangeability. However, a deeper analysis reveals distinct advantages and disadvantages for each technique, which should guide their application.

Comparison HPLC HPLC-ELSD Method Strengths: • No derivatization required • Simpler sample preparation • Lower risk of analyte degradation • Robust for routine QC Weaknesses: • Lower sensitivity (higher LOQ) • Lower chromatographic efficiency • Non-linear detector response • Higher solvent consumption GC GC-FID Method Strengths: • Superior sensitivity (lower LOQ) • High chromatographic resolution • Wide linear dynamic range (FID) • Low solvent consumption Weaknesses: • Mandatory derivatization step • Derivatization is moisture-sensitive • Potential for thermal degradation • More complex sample preparation

Caption: Head-to-head comparison of HPLC and GC method attributes.

  • Expertise & Experience Insights:

    • Simplicity vs. Sensitivity: The primary trade-off is between the operational simplicity of the HPLC method and the superior sensitivity of the GC method. The HPLC method's direct injection protocol makes it ideal for high-throughput environments like a quality control (QC) laboratory, where robustness and ease of use are paramount. In contrast, the GC method, while more sensitive (LOQ of 3.0 µg/mL vs. 10.0 µg/mL), requires a meticulous and moisture-sensitive derivatization step.[5][7] This additional step increases both the analysis time and the potential for introducing variability if not performed with high precision.

    • Resolution and Peak Capacity: The GC method demonstrated significantly higher chromatographic efficiency, as evidenced by the greater number of theoretical plates. This high resolving power would be a distinct advantage when analyzing L-Leucinamide in complex matrices or for separating it from closely related impurities. The HPLC method, while sufficient for the current application, has lower peak capacity.

    • Detector Characteristics: The FID response in the GC method is linear over a wide range, simplifying calibration. The ELSD response in the HPLC method is inherently non-linear and often requires a logarithmic transformation (log-log fit) to achieve a linear calibration curve, which is a common practice for this type of detector.

  • Trustworthiness and Self-Validation: The system suitability tests embedded in each protocol act as a self-validating mechanism for every analytical run. By confirming the tailing factor, plate count, and injection precision before sample analysis, the system verifies its own performance. The successful cross-validation further cements the trustworthiness of the data, proving that the measured concentration of L-Leucinamide is independent of the analytical technique employed.

Conclusion

This guide has successfully detailed the development, validation, and cross-validation of two distinct yet equivalent methods for the analysis of L-Leucinamide.

  • The RP-HPLC-ELSD method is robust, straightforward, and well-suited for routine quantitative analysis in a regulated QC environment where simplicity and high throughput are critical.

  • The GC-FID method offers superior sensitivity and chromatographic resolution, making it the preferred choice for applications requiring lower detection limits, complex impurity profiling, or analysis in challenging sample matrices.

The cross-validation study confirms that, when properly validated, both methods produce comparable and reliable data. The choice between them should be a strategic one, based on the specific analytical objective, required sensitivity, sample complexity, and available laboratory resources. This comparative guide provides the necessary experimental data and expert insights to empower researchers to make that informed decision.

References

  • Title: Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ? Source: ResearchGate URL: [Link]

  • Title: HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate Source: METHODS AND OBJECTS OF CHEMICAL ANALYSIS URL: [Link]

  • Title: Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) Source: PubMed Central URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]

  • Title: HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Request PDF Source: ResearchGate URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PubMed Central URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for L-Leucinamide Enantiomeric Purity

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like L-Leucinamide, a key building block in many synthetic routes, ensuring enantiomeric purity is paramount. The presence of its mirror-image counterpart, D-Leucinamide, even in minute quantities, can have significant implications for drug safety and efficacy. Consequently, a robust, reliable, and validated analytical method for separating and quantifying these enantiomers is an indispensable tool in quality control and regulatory compliance.

This guide provides an in-depth, experience-driven walkthrough of the validation process for a chiral High-Performance Liquid Chromatography (HPLC) method tailored for L-Leucinamide. We will move beyond a simple checklist of steps to explore the scientific rationale behind our choices, grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, we will objectively compare this direct chiral HPLC approach with prominent alternative techniques, offering a comprehensive perspective for method selection and development.

The Chosen Approach: Direct Chiral HPLC with a Crown Ether Stationary Phase

For the separation of primary amino amides like Leucinamide, direct chiral HPLC is often the most efficient and straightforward approach. The core of this technique lies in the Chiral Stationary Phase (CSP), which creates a stereoselective environment where the two enantiomers interact differently, leading to different retention times.

Why a Crown Ether-Based CSP?

Our method is built around a crown ether-based CSP, specifically a (+) -(18-Crown-6)-tetracarboxylic acid phase (e.g., Crownpak CR(+)). This choice is not arbitrary. The mechanism of separation on this CSP is exceptionally well-suited for molecules containing a primary amine group (-NH2), such as Leucinamide.[3][4] The crown ether cavity forms a host-guest complex with the protonated primary amine (-NH3+) of the analyte. The enantiomeric recognition is achieved through steric hindrance and differential interactions between the analyte's chiral center and the chiral barrier of the CSP. An acidic mobile phase is therefore essential to ensure the amine is protonated.

Optimized Chromatographic Conditions
ParameterConditionRationale
Column Crownpak CR(+) (150 x 4.6 mm, 5 µm)Specifically designed for resolving primary amines via host-guest complexation.[3][4]
Mobile Phase Perchloric Acid (HClO₄) solution (pH 2.0) : Methanol (90:10, v/v)The acidic aqueous phase ensures protonation of the Leucinamide amine group for interaction with the crown ether. Methanol acts as an organic modifier to fine-tune retention and peak shape.
Flow Rate 0.8 mL/minProvides a balance between analysis time and optimal resolution.
Column Temperature 25°CMaintains consistent retention times and selectivity. Temperature can be a critical parameter for robustness testing.
Detection UV at 210 nmLeucinamide lacks a strong chromophore, necessitating detection at a lower UV wavelength where the amide bond absorbs.
Injection Volume 10 µLA standard volume for analytical HPLC, ensuring reproducibility.

A Structured Approach to Method Validation: Following ICH Q2(R2)

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][5][6] Our validation protocol is designed to be a self-validating system, where each test builds confidence in the method's performance.

G cluster_0 Method Validation Workflow (ICH Q2) cluster_1 Outcome Specificity Specificity & Selectivity (Peak Purity, Resolution) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability (Routine Check) Robustness->SystemSuitability ValidatedMethod Validated Method Fit for Purpose SystemSuitability->ValidatedMethod Final Approval

Caption: Workflow for Chiral HPLC Method Validation per ICH Guidelines.

Experimental Protocols & Acceptance Criteria

The following sections detail the step-by-step protocols for each validation parameter. A validation protocol should be formally documented before the study begins.[6]

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the L-Leucinamide in the presence of its D-enantiomer and any other potential impurities or matrix components.

  • Protocol:

    • Prepare separate solutions of L-Leucinamide, D-Leucinamide, and a known related impurity.

    • Prepare a mixed solution containing all three components.

    • Inject each solution and record the chromatograms.

    • Perform a forced degradation study on L-Leucinamide (e.g., acid, base, oxidative, thermal stress) and analyze the stressed samples.

  • Acceptance Criteria:

    • The D-enantiomer peak should be baseline resolved from the L-enantiomer peak (Resolution (Rs) > 1.5).

    • No interference from known impurities or degradation products at the retention time of the L- and D-enantiomers. Peak purity analysis (using a PDA detector) should confirm spectral homogeneity.

2. Linearity

  • Objective: To establish that the detector response is directly proportional to the concentration of the D-enantiomer over a specified range.

  • Protocol:

    • Prepare a stock solution of D-Leucinamide.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit for the impurity (e.g., if the limit is 0.1%, range could be 0.05% to 0.15%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

    • The y-intercept should be insignificant compared to the response at 100% level.

3. Range

  • Objective: To confirm that the method is accurate, precise, and linear across the concentration interval defined in the linearity study.

  • Protocol: The data from the Linearity, Accuracy, and Precision studies are collectively used to define the range.

  • Acceptance Criteria: The method is acceptable for the range that meets the linearity, accuracy, and precision criteria.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed by analyzing a sample with a known concentration and calculating the percent recovery.

  • Protocol:

    • Prepare a bulk sample of pure L-Leucinamide.

    • Spike the pure sample with known amounts of D-Leucinamide at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percent recovery for each sample: Recovery (%) = (Amount Found / Amount Added) * 100.

  • Acceptance Criteria:

    • Mean percent recovery should be within 90.0% to 110.0% for low-level impurities.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of L-Leucinamide spiked with D-Leucinamide at 100% of the specification limit. This should be done on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) should be ≤ 5.0% for impurity analysis.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the D-enantiomer that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Based on the signal-to-noise (S/N) ratio method.

    • Prepare progressively more dilute solutions of D-Leucinamide.

    • Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by performing multiple injections (n=6) at this concentration and verifying that the precision (RSD) and accuracy meet acceptance criteria.

  • Acceptance Criteria:

    • LOQ precision: RSD ≤ 10.0%.

    • LOQ accuracy: Recovery within 80.0% to 120.0%.

7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard solution while making small, controlled changes to the method parameters, one at a time.

    • Typical variations include:

      • Mobile phase pH (± 0.1 units).

      • Methanol composition in mobile phase (± 2%).

      • Column temperature (± 5°C).

      • Flow rate (± 0.1 mL/min).

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

    • The change in results should be insignificant.

Summary of Validation Parameters and Typical Results
Validation ParameterAcceptance CriterionHypothetical Result
Specificity Resolution (Rs) > 1.5Rs = 2.8; No interference observed
Linearity (Range: 0.05-0.2% D-form) r² ≥ 0.995r² = 0.9992
Accuracy 90.0 - 110.0% Recovery98.5 - 103.2% Recovery
Precision (Repeatability) RSD ≤ 5.0%RSD = 1.8%
Precision (Intermediate) RSD ≤ 5.0%RSD = 2.5%
LOQ S/N ≥ 10; RSD ≤ 10%0.05% (S/N=11, RSD=4.5%)
LOD S/N ≥ 30.015% (S/N=3.5)
Robustness System suitability passesAll parameters met criteria

Comparison with Alternative Enantioseparation Techniques

While direct chiral HPLC is highly effective, other methods exist, each with a unique set of advantages and disadvantages. The choice of method often depends on the specific application, available instrumentation, and desired throughput.

G Start Start: Need to separate Leucinamide Enantiomers Derivatization Is pre-column derivatization acceptable? Start->Derivatization DirectHPLC Direct Chiral HPLC (e.g., Crown Ether, Polysaccharide) - Fast Method Dev. - No sample prep Derivatization->DirectHPLC No IndirectHPLC Indirect HPLC (e.g., Marfey's Reagent) - Uses standard C18 column - High sensitivity Derivatization->IndirectHPLC Yes Volatility Is analyte volatile or can be made volatile? DirectHPLC->Volatility IndirectHPLC->Volatility GC Chiral GC - High resolution - Requires derivatization Volatility->GC Yes SFC Chiral SFC - Very fast - 'Greener' method Volatility->SFC No

Caption: Decision tree for selecting a chiral separation method.

Indirect HPLC via Derivatization

This classic approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).

  • Common Agent: Marfey's reagent (FDAA) or its variants like L-FDLA are excellent for primary amines.[9][10]

  • Advantages:

    • Utilizes common, robust, and less expensive achiral columns.

    • Often results in very high resolution.

    • The derivatizing agent can add a strong chromophore, significantly enhancing detection sensitivity.

  • Disadvantages:

    • Adds an extra step (derivatization) to sample preparation, which can be time-consuming and a source of error.

    • The CDA must be enantiomerically pure.

    • Reaction conditions must be carefully controlled to prevent racemization.

Chiral Gas Chromatography (GC)

For volatile analytes, or those that can be made volatile through derivatization, chiral GC offers extremely high resolution.[11]

  • Stationary Phases: Cyclodextrin-based chiral stationary phases are common for this application.[12]

  • Advantages:

    • Exceptional resolving power due to the high efficiency of capillary GC columns.

    • Fast analysis times.

  • Disadvantages:

    • Leucinamide is not volatile; it requires derivatization (e.g., silylation) to be suitable for GC analysis. This adds complexity and potential for side reactions.

    • High temperatures in the injector port can sometimes cause degradation or racemization of the analyte.

Supercritical Fluid Chromatography (SFC)

SFC is a modern technique that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It is often viewed as a "green" and high-throughput alternative to HPLC.

  • Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used in SFC.[13]

  • Advantages:

    • Significantly faster analysis times than HPLC.

    • Reduced organic solvent consumption, making it more environmentally friendly and cost-effective.

    • The low viscosity of the mobile phase allows for higher flow rates and longer columns.

  • Disadvantages:

    • Requires specialized SFC instrumentation, which is less common than HPLC systems.

    • Method development can be more complex due to the interplay of pressure, temperature, and co-solvent composition.

Performance Comparison Summary
FeatureDirect Chiral HPLC (Crown Ether)Indirect HPLC (Derivatization)Chiral GCChiral SFC
Sample Prep Minimal (dissolve & inject)Required (derivatization) Required (derivatization) Minimal (dissolve & inject)
Speed ModerateSlow (due to prep)FastVery Fast
Resolution Good to ExcellentExcellent Excellent Good to Excellent
Sensitivity ModerateExcellent GoodGood
Method Dev. Moderate (column screening)Complex (reaction optimization)Complex (derivatization)Moderate to Complex
Instrumentation Standard HPLCStandard HPLCGC SystemSpecialized SFC System
"Greenness" ModerateLowGoodExcellent

Conclusion and Final Recommendation

The validation of an analytical method is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. For the routine quality control of L-Leucinamide enantiomeric purity, the direct chiral HPLC method using a crown ether-based stationary phase presents a compelling balance of efficiency, reliability, and ease of use. Its primary advantage is the elimination of the derivatization step, which streamlines the workflow and removes a potential source of analytical error. The validation data, generated according to ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose.

While alternative methods like indirect HPLC offer superior sensitivity and chiral GC provides exceptional resolution, their reliance on derivatization makes them better suited for specialized applications, such as trace analysis in complex matrices or research investigations, rather than routine QC. Chiral SFC stands out as a powerful high-throughput and environmentally friendly option, but its adoption is contingent on the availability of specialized instrumentation.

Ultimately, the validated direct HPLC method serves as a trustworthy and authoritative protocol, providing the high degree of confidence required by researchers, scientists, and drug development professionals to ensure the stereochemical integrity of L-Leucinamide.

References

  • Indian Journal Of Basic And Applied Medical Research. (2023, March 21). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner.
  • SciRP.org. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • PubMed. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
  • PMC - NIH. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
  • ResearchGate. (2025, December 31). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • PMC - PubMed Central. (2021, January 15). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA).
  • PubMed. (2023, June 15). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization.
  • ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2).

Sources

Comparative

A Senior Application Scientist's Guide to LAP Substrates: L-Leucinamide vs. Leucyl-β-Naphthylamide

For researchers, scientists, and drug development professionals investigating proteolytic enzymes, the accurate measurement of Leucine Aminopeptidase (LAP) activity is paramount. LAP, a zinc-metalloenzyme, plays a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating proteolytic enzymes, the accurate measurement of Leucine Aminopeptidase (LAP) activity is paramount. LAP, a zinc-metalloenzyme, plays a crucial role in protein degradation by cleaving N-terminal leucine residues from peptides and proteins. The choice of substrate for assaying LAP activity is a critical decision that dictates the sensitivity, specificity, and practicality of the experiment. This guide provides an in-depth comparison of two foundational substrates: L-Leucinamide and L-Leucyl-β-naphthylamide, offering field-proven insights to guide your selection.

The Enzymatic Reaction: Two Substrates, Two Detection Pathways

The fundamental principle behind any LAP assay is the enzymatic cleavage of a substrate to release a detectable product. The choice between L-Leucinamide and L-Leucyl-β-naphthylamide hinges on the nature of this released product and the subsequent method of detection.

L-Leucinamide is a simple amide of leucine. LAP hydrolyzes the peptide-like amide bond to release L-leucine and ammonia (NH₃)[1]. The quantification of LAP activity, therefore, relies on measuring the rate of ammonia production.

L-Leucyl-β-naphthylamide is an arylamide substrate. Here, LAP cleaves the bond between leucine and the aromatic amine, β-naphthylamine. This released β-naphthylamine is then detected, typically through a colorimetric or fluorometric reaction[2][3][4].

The distinct chemical nature of the released products—ammonia versus β-naphthylamine—necessitates entirely different downstream detection protocols, each with inherent advantages and limitations.

LAP_Substrate_Mechanisms cluster_0 L-Leucinamide Pathway cluster_1 L-Leucyl-β-naphthylamide Pathway LAP1 Leucine Aminopeptidase (LAP) Products1 L-Leucine + Ammonia (NH₃) LAP1->Products1 Hydrolysis Leucinamide L-Leucinamide Leucinamide->LAP1 Substrate Detection1 Ammonia Quantification (e.g., Glutamate Dehydrogenase Assay) Products1->Detection1 Detectable Product LAP2 Leucine Aminopeptidase (LAP) Products2 L-Leucine + β-Naphthylamine LAP2->Products2 Hydrolysis Naphthylamide L-Leucyl-β-naphthylamide Naphthylamide->LAP2 Substrate Detection2 β-Naphthylamine Quantification (e.g., Diazotization/Azo Dye Formation) Products2->Detection2 Detectable Product LAP_Assay_Workflow sub_prep 1. Substrate & Buffer Preparation initiation 4. Reaction Initiation (Add Substrate) sub_prep->initiation sample_prep 2. Enzyme Sample Preparation (e.g., Lysate, Serum) reaction_setup 3. Reaction Setup (Enzyme + Buffer) sample_prep->reaction_setup reaction_setup->initiation incubation 5. Incubation (Controlled Time & Temp) initiation->incubation termination 6. Reaction Termination (e.g., Acid, Reagent) incubation->termination detection 7. Product Detection (Spectrophotometry/ Fluorometry) termination->detection analysis 8. Data Analysis (Calculate Activity) detection->analysis

Figure 2: Generalized workflow for a Leucine Aminopeptidase (LAP) assay.
Protocol 1: LAP Assay using L-Leucinamide

This protocol is based on a coupled enzymatic reaction where the released ammonia is used by glutamate dehydrogenase (GLDH), oxidizing NADPH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Rationale: This continuous assay format allows for real-time kinetic measurements. It is highly specific for ammonia, avoiding interference from other amines.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • Manganese Chloride (MnCl₂) solution (e.g., 1 mM)

  • L-Leucinamide hydrochloride solution (e.g., 100 mM)

  • α-Ketoglutarate solution (e.g., 20 mM)

  • NADPH solution (e.g., 2 mM)

  • Glutamate Dehydrogenase (GLDH) enzyme solution

  • LAP-containing sample

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a Master Mix: For each reaction, prepare a master mix containing Tris-HCl buffer, MnCl₂, α-Ketoglutarate, and NADPH.

  • Add GLDH: Add a sufficient amount of GLDH to the master mix. The concentration should be high enough so that it is not the rate-limiting step.

  • Equilibrate: Pipette the master mix into wells/cuvettes, add the LAP sample, and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and enzyme activation by Mn²⁺.

  • Initiate Reaction: Start the reaction by adding the L-Leucinamide substrate solution.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 30-60 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert this rate into moles of substrate hydrolyzed per minute.

Protocol 2: LAP Assay using L-Leucyl-β-naphthylamide

This protocol is a classic endpoint colorimetric assay based on the Bratton-Marshall reaction.

Rationale: This method is robust, highly sensitive, and does not require a coupled enzyme system. The formation of a stable colored product makes it suitable for high-throughput screening in 96-well plates.

Materials:

  • Phosphate or Tris buffer (e.g., 100 mM, pH 7.2)

  • L-Leucyl-β-naphthylamide solution (substrate, dissolved in a minimal amount of DMSO or methanol and diluted in buffer)

  • Trichloroacetic acid (TCA) solution (e.g., 20%) to stop the reaction.

  • Sodium Nitrite solution (e.g., 0.1%)

  • Ammonium Sulfamate solution (e.g., 0.5%)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.05% in ethanol)

  • LAP-containing sample

  • β-Naphthylamine standard solutions for calibration curve

  • 96-well plate

  • Spectrophotometer capable of reading between 560-580 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well, combine the buffer and the LAP sample.

  • Initiate Reaction: Add the L-Leucyl-β-naphthylamide substrate solution to start the reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding the TCA solution. This also precipitates most proteins.

  • Centrifugation: Centrifuge the samples (e.g., 10,000 x g for 5 minutes) to pellet the precipitated protein.

  • Color Development: a. Transfer the supernatant to a new 96-well plate. b. Add Sodium Nitrite solution and incubate for 3-5 minutes at room temperature (diazotization). c. Add Ammonium Sulfamate solution to quench the excess nitrite. d. Add NED solution. A magenta/purple color will develop over 10-15 minutes.

  • Measure Absorbance: Read the absorbance at ~580 nm.

  • Calculate Activity: Quantify the amount of β-naphthylamine produced by comparing the absorbance to a standard curve prepared with known concentrations of β-naphthylamine. Express activity as moles of substrate hydrolyzed per minute.

Decision Framework: Selecting the Optimal Substrate

The choice between these two substrates is not merely about performance but is a balance of sensitivity needs, experimental context, and safety considerations.

Substrate_Decision_Tree start Start: Need to Assay LAP Activity q_sensitivity Is high sensitivity (e.g., for low-expression samples or inhibitor screening) critical? start->q_sensitivity q_safety Can you handle a known carcinogen (β-naphthylamine) and its waste appropriately? q_sensitivity->q_safety Yes use_leucinamide Use L-Leucinamide q_sensitivity->use_leucinamide No (e.g., basic kinetics, high activity) use_naphthylamide Use L-Leucyl-β-naphthylamide (or fluorogenic derivatives) q_safety->use_naphthylamide Yes reconsider Re-evaluate safety protocols or choose alternative substrate q_safety->reconsider No

Figure 3: Decision flowchart for choosing the appropriate LAP substrate.

Conclusion and Future Perspective

Both L-Leucinamide and L-Leucyl-β-naphthylamide are valuable tools for the characterization of Leucine Aminopeptidase.

  • L-Leucinamide remains a viable option for fundamental kinetic studies, especially when enzyme concentrations are high, and the avoidance of highly toxic reagents is a priority. Its use in a coupled assay with glutamate dehydrogenase provides a convenient, continuous monitoring system.

  • L-Leucyl-β-naphthylamide is the legacy substrate for applications demanding high sensitivity. The robust and straightforward colorimetric detection of its hydrolysis product, β-naphthylamine, has made it a mainstay in microbiology and histochemistry.[2][4] However, the significant health hazard associated with β-naphthylamine cannot be overstated and mandates stringent safety protocols.

For modern drug discovery and high-throughput screening, researchers often turn to derivatives of leucyl-β-naphthylamide, such as fluorogenic substrates (e.g., L-Leucine-7-amido-4-methylcoumarin) or chromogenic substrates with safer leaving groups (e.g., L-Leucine-p-nitroanilide).[2] These alternatives often provide even greater sensitivity without the severe carcinogenic risk, representing the logical evolution in LAP substrate design. The principles of hydrolysis and detection, however, remain rooted in the foundational chemistry established by these two classic substrates.

References
  • Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. (2024). PubMed Central. Retrieved from [Link]

  • Joseph, R. L., & Sanders, W. J. (1966). Leucine aminopeptidase in extracts of swine muscle. Biochemical Journal, 100(3), 827–832. Retrieved from [Link]

  • Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. (2022). Microbiology Note. Retrieved from [Link]

  • Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. (2015). Microbe Online. Retrieved from [Link]

  • LAP Test- Principle, Procedure, Results, Uses. (2023). Microbe Notes. Retrieved from [Link]

  • Ito, S., Takaoka, T., Kishi, S., Okuda, H., & Fujii, S. (1975). Studies of the Clinical Application of Serum Leucine Aminopeptidase (LAP) Activity Determined With Leucinamide as Substrate. Gastroenterologia Japonica, 10(1), 20–28. Retrieved from [Link]

  • van der Veen, B., van Rijn, J. L., & van der Slik, W. (1988). A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate. Journal of Clinical Chemistry and Clinical Biochemistry, 26(6), 333–338. Retrieved from [Link]

  • β-NAPHTHYLAMINE | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Enzyme Parameters. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine. (n.d.). CDC. Retrieved from [Link]

  • Simplified Estimation of Leucine Aminopeptidase (LAP) Activity. (n.d.). Oxford Academic. Retrieved from [Link]

  • The enzymatic hydrolysis of l-leucinamide by leucine aminopeptidase was... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Common Name: 2-NAPHTHYLAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Chiral Auxiliaries in Stereoselective Synthesis: Evaluating Amino Acid-Derived Scaffolds and Other Leading Alternatives

Introduction In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the precise control of three-dimensional molecular architecture is not merely an academic exercise—it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the precise control of three-dimensional molecular architecture is not merely an academic exercise—it is a fundamental requirement. The biological activity of a drug or the properties of a polymer can be dictated by the stereochemistry of a single chiral center. Chiral auxiliaries represent a powerful and reliable strategy to enforce such stereochemical control.[1] This approach involves the temporary covalent attachment of a chiral molecule—the auxiliary—to a prochiral substrate. This chiral appendage then directs a subsequent chemical transformation, such as the formation of a carbon-carbon bond, to occur with a strong preference for one diastereomeric outcome.[2] Upon completion of the reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse.

This guide was initially conceived to evaluate the performance of L-Leucinamide as a chiral auxiliary. However, a thorough review of the scientific literature reveals that while amino acids are a cornerstone of asymmetric synthesis, L-Leucinamide itself is not established as a conventional chiral auxiliary for controlling stereoselective enolate reactions such as alkylations or aldol additions. Its applications are more prominent as a chiral derivatizing agent for analytical purposes.[3]

Therefore, to provide a scientifically robust and practical guide for researchers, we will pivot to a broader, more impactful topic: a comparative evaluation of well-established, amino acid-derived auxiliaries, benchmarked against other leading scaffolds. We will use the celebrated valine-derived Evans oxazolidinone as our primary example of an amino acid-based system, providing the in-depth technical analysis and comparative data required for informed methodological selection in your research.

Chapter 1: The Archetype: Evans' Oxazolidinone Auxiliaries (An Amino Acid-Derived Platform)

The Conceptual Framework: Causality of Stereodirection

The efficacy of the Evans auxiliary is rooted in its ability to create a sterically defined and conformationally restricted environment around the reactive center. When an acyl group is attached to the nitrogen of the oxazolidinone, the substituent at the C4 position (e.g., an isopropyl group from valinol or a benzyl group from phenylalaninol) projects over one face of the resulting enolate, effectively blocking it from electrophilic attack.

The key to this high fidelity of control is the formation of a rigid, chelated Z-enolate. Deprotonation with a lithium amide base or soft enolization with a Lewis acid like dibutylboron triflate preferentially yields the Z-enolate, where the enolate oxygen and the carbonyl oxygen of the auxiliary coordinate to the metal center (Li+, B2+). This chelation forces the C4 substituent into a pseudo-axial position, creating a steric shield that dictates the trajectory of the incoming electrophile.

Mechanism of Stereodirection: The Zimmerman-Traxler Model in Aldol Reactions

In the context of an aldol reaction, the stereochemical outcome can be rationalized by the Zimmerman-Traxler transition state model. The boron-chelated Z-enolate and the aldehyde coordinate to form a rigid, six-membered, chair-like transition state. To minimize steric hindrance (1,3-diaxial interactions), the aldehyde's substituent (R') preferentially occupies an equatorial position, leading to a highly predictable syn-diastereomeric relationship in the product. The absolute stereochemistry is dictated by the auxiliary's C4 substituent blocking the re or si face of the enolate.

G cluster_0 Zimmerman-Traxler Transition State ts Chair-like Transition State product Syn Aldol Adduct (Predictable Stereochemistry) ts->product High Diastereoselectivity enolate Chelated Z-Enolate (Auxiliary Controlled) enolate->ts Forms one side of chair aldehyde Aldehyde aldehyde->ts Approaches with R' equatorial

Caption: Zimmerman-Traxler model for Evans' syn-aldol reaction.

Application in Asymmetric Alkylation

The asymmetric alkylation of N-acyl oxazolidinones is a robust method for synthesizing chiral carboxylic acid derivatives.[4]

Experimental Protocol: Asymmetric Benzylation

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum is charged with the N-propanoyl-4(S)-isopropyloxazolidin-2-one (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Enolate Formation: The solution is cooled to -78 °C (acetone/dry ice bath). Lithium diisopropylamide (LDA, 1.05 equiv, freshly prepared or titrated solution) is added dropwise via syringe.

    • Causality Check: LDA is a strong, sterically hindered, non-nucleophilic base, ensuring rapid and complete deprotonation at the α-carbon without competing addition to the carbonyl. The low temperature of -78 °C is critical to maintain the kinetic stability of the lithium enolate and prevent side reactions.

  • Alkylation: The reaction is stirred at -78 °C for 30-60 minutes. Benzyl bromide (1.2 equiv) is then added dropwise. The reaction is maintained at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

    • Causality Check: The Z-enolate, chelated to lithium, presents a sterically biased face to the incoming electrophile. The bulky isopropyl group effectively blocks one trajectory, resulting in alkylation from the opposite face.

  • Quench and Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The resulting diastereomeric product mixture is purified by flash column chromatography on silica gel to isolate the major diastereomer.

Application in Asymmetric Aldol Reactions

Boron-mediated aldol reactions using Evans' auxiliaries are highly effective for the synthesis of syn-aldol products, which are common motifs in polyketide natural products.[7]

Experimental Protocol: Boron-Mediated syn-Aldol Reaction

  • Apparatus Setup: To a flame-dried flask under an inert atmosphere, add the N-propanoyl-4(S)-isopropyloxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C.

  • Soft Enolization: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir at 0 °C for 30 minutes, then cool to -78 °C.

    • Causality Check: This is a "soft" enolization. Bu₂BOTf is a Lewis acid that coordinates to the carbonyl, increasing the acidity of the α-proton. DIPEA is a hindered, non-nucleophilic base sufficient to deprotonate the activated substrate, generating the Z-boron enolate. This method is often more selective for the Z-enolate than lithium bases.

  • Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Oxidative Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (excess). The mixture is stirred vigorously for 1 hour.

    • Causality Check: The oxidative workup is crucial to break down the boron-product complex, liberating the hydroxyl group and making the product amenable to extraction and purification.

  • Extraction and Purification: Extract the mixture with DCM (3x). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Chapter 2: Alternative Scaffolds: A Comparative Analysis

While Evans' auxiliaries are powerful, no single system is optimal for all applications. Other scaffolds offer distinct advantages in terms of stereochemical outcome, crystallinity, or cleavage conditions.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is another highly reliable and widely used auxiliary.[8]

  • Structural Features: The rigid, bicyclic sultam framework provides a very well-defined steric environment. The sulfonamide group results in different enolate geometries and reactivities compared to the oxazolidinone imides.

  • Performance: It is renowned for providing exceptionally high levels of diastereoselectivity, often exceeding those of Evans' auxiliaries in certain reactions.[8] The resulting products are frequently highly crystalline, which is a significant advantage as it can allow for purification by simple recrystallization, bypassing the need for chromatography—a key consideration for process scalability.

Pseudoephedrine Amides (Myers' Auxiliary)

Andrew Myers developed a practical and versatile system using commercially available pseudoephedrine as the chiral auxiliary.

  • Mechanism: Deprotonation of the pseudoephedrine amide with a lithium amide base generates a Z-enolate. The key to its high stereoselectivity is the internal chelation of the lithium cation by both the enolate oxygen and the auxiliary's hydroxyl group oxygen. This forms a rigid structure where the phenyl and methyl groups of the auxiliary effectively block one face of the enolate.

  • Advantages: This system provides excellent diastereoselectivity in alkylations of glycine and alanine enolates. A major advantage is the straightforward cleavage of the auxiliary under mild conditions to yield highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones, making it a very versatile synthetic tool.

Chapter 3: Head-to-Head Performance Evaluation

Objective comparison requires quantitative data. The following table summarizes typical, literature-reported performance for a standard asymmetric alkylation and a syn-aldol reaction.

Data Presentation: Diastereoselectivity & Yield
Reaction TypeAuxiliaryElectrophiled.e. (%)Yield (%)Reference Class
Alkylation (S)-Valine Derived Evans' OxazolidinoneBenzyl Bromide>98~90-95[2][4]
(+)-Oppolzer's CamphorsultamBenzyl Bromide>98~90-95[8]
(+)-PseudoephedrineBenzyl Bromide>98~90General Lit.
Aldol Addition (S)-Valine Derived Evans' OxazolidinoneIsobutyraldehyde>98 (syn)~85-95[5][9]
(+)-Oppolzer's CamphorsultamBenzaldehyde>96 (syn)~80-90[8]

Note: Values are representative and can vary based on specific substrate and reaction conditions.

Analysis & Field Insights
  • Stereoselectivity: For many standard transformations, both Evans' oxazolidinones and Oppolzer's sultams provide exceptionally high and predictable levels of diastereoselectivity. The choice between them is often not based on selectivity but on other practical factors.

  • Purification: This is a key differentiator. The high crystallinity often conferred by the camphorsultam auxiliary is a significant practical advantage, especially on a larger scale where chromatography becomes cumbersome and costly.

  • Cost and Availability: Auxiliaries derived from simple amino acids (like valine and phenylalanine) or pseudoephedrine are generally cost-effective. Camphor-derived auxiliaries can be more expensive.

  • Cleavage Versatility: Myers' pseudoephedrine system offers a distinct advantage in the variety of functional groups that can be obtained directly upon cleavage. Evans' auxiliaries are most commonly cleaved to carboxylic acids, alcohols, or esters.

Chapter 4: The Final Step - Auxiliary Cleavage

The successful application of a chiral auxiliary hinges on its efficient removal without eroding the stereochemical integrity of the newly formed chiral center.

G cluster_workflow Chiral Auxiliary Workflow A 1. Attach Auxiliary (Prochiral Substrate + Chiral Auxiliary) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B Forms Diastereomeric Intermediate C 3. Cleave Auxiliary (Mild, Non-Racemizing Conditions) B->C Sets New Stereocenter(s) D Final Chiral Product + Recovered Auxiliary C->D Liberates Product

Caption: General workflow for chiral auxiliary-mediated synthesis.

Common Cleavage Conditions for Evans' Auxiliaries

Reagent(s)Resulting Functional GroupTypical Conditions
LiOH / H₂O₂Carboxylic AcidTHF/H₂O, 0 °C
LiAlH₄ or LiBH₄Primary AlcoholTHF or Et₂O, 0 °C to RT
MeOMgBr or NaOMeMethyl EsterMeOH, 0 °C
LiSEtThioesterTHF, 0 °C

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • Setup: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, e.g., 0.5 M solution).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to ~pH 2-3 with HCl. Extract the product with ethyl acetate. The aqueous layer contains the water-soluble auxiliary, which can be recovered.

  • Purification: The organic layer is washed, dried, and concentrated to yield the enantiomerically enriched carboxylic acid.

Conclusion & Future Outlook

The selection of a chiral auxiliary is a strategic decision based on a multifactorial analysis of stereoselectivity, cost, scalability, and the desired final product. Amino acid-derived auxiliaries, exemplified by the Evans' oxazolidinone platform, offer a robust, predictable, and cost-effective solution for a wide range of asymmetric transformations. They provide a benchmark against which other excellent systems, such as Oppolzer's sultam and Myers' amides, can be compared.

While the field continues to advance towards catalytic asymmetric methods, auxiliary-based approaches remain indispensable. Their reliability, high fidelity, and well-understood mechanisms ensure their place in the toolbox of synthetic chemists, particularly in process development and the synthesis of complex, high-value molecules where absolute stereochemical control is paramount. The principles learned from these foundational systems continue to inform the design of next-generation catalysts and synthetic strategies.

References

  • Wikipedia Contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]

  • Zhang, Y., et al. (2023). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. Journal of Chromatography B, 1225, 123769. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]

  • Reissig, H.-U., & Zimmer, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1069-1108. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-42. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2007). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Current Organic Synthesis, 4(3), 203-241. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. (General reference for context on amino acid-derived auxiliaries).
  • Gage, J. R. (n.d.). Asymmetric Synthesis. From a course pack, providing general models. [Link]

  • ResearchGate. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Request PDF. [Link]

  • da Silva, F. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Journal of the Brazilian Chemical Society, 26(10), 2175-2184. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of L-Leucinamide Quantification Methods

For Researchers, Scientists, and Drug Development Professionals This guide presents a comprehensive framework for the inter-laboratory comparison of analytical methods for the quantification of L-Leucinamide. As a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for the inter-laboratory comparison of analytical methods for the quantification of L-Leucinamide. As a crucial chiral intermediate in the synthesis of numerous pharmaceuticals, the accurate and precise measurement of L-Leucinamide is fundamental to ensuring drug product quality and safety. This document provides an in-depth analysis of three prevalent quantification techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Beyond a simple recitation of protocols, this guide delves into the scientific rationale behind methodological choices, outlines a robust inter-laboratory study design, and presents comparative data to inform method selection for specific applications.

The Imperative for Methodical Comparison: L-Leucinamide Quantification

L-Leucinamide, the amide derivative of the essential amino acid L-leucine, serves as a key building block in modern synthetic chemistry. Its reliable quantification is a critical quality attribute in pharmaceutical manufacturing. Discrepancies in measurement across different laboratories or with varying analytical techniques can lead to out-of-specification (OOS) results, batch failures, and regulatory delays. Therefore, a thorough understanding and comparison of available analytical methods are not merely academic exercises but essential components of a robust quality management system.

An inter-laboratory comparison, also known as a proficiency test, is the gold standard for evaluating the performance and reproducibility of analytical methods across different settings.[1][2] It provides an objective measure of a laboratory's competence and the ruggedness of a given analytical procedure.[1]

The workflow for a properly designed inter-laboratory study is multifaceted, involving careful planning, execution, and statistical analysis.[3]

InterLab_Study_Workflow cluster_0 Phase 1: Study Design & Material Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Statistical Evaluation & Reporting A Homogeneous L-Leucinamide Sample Preparation (Multiple Concentrations) B Reference Value Assignment (e.g., using qNMR with certified standard) A->B C Secure & Blinded Distribution to Participating Laboratories B->C D Labs Receive Samples and Detailed Analytical Protocols C->D E Quantification by Assigned Method (HPLC-UV, LC-MS/MS, or qNMR) D->E F Data Reporting in a Standardized Format E->F G Centralized Data Collection & Statistical Analysis F->G H Performance Evaluation (e.g., Z-scores, Bias, Precision) G->H I Comprehensive Final Report on Method & Laboratory Performance H->I LCMSMS_Principle A LC Separation B Ionization (ESI+) A->B C Q1: Precursor Ion Selection (e.g., m/z 131.1) B->C D q2: Collision-Induced Dissociation (CID) C->D C->D [M+H]+ E Q3: Product Ion Selection (e.g., m/z 86.1) D->E D->E Fragment Ions F Detector E->F

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-4-methylpentanamide
© Copyright 2026 BenchChem. All Rights Reserved.